molecular formula C6H5ClIN B1590847 3-Chloro-5-iodoaniline CAS No. 83171-49-7

3-Chloro-5-iodoaniline

Cat. No.: B1590847
CAS No.: 83171-49-7
M. Wt: 253.47 g/mol
InChI Key: MFRQKPOHPGXPSQ-UHFFFAOYSA-N
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Description

3-Chloro-5-iodoaniline (CAS 83171-49-7) is a halogenated aniline derivative with the molecular formula C6H5ClIN and an average molecular weight of 253.47 . It serves as a versatile synthetic intermediate and key building block in multistep organic synthesis, particularly for the preparation of complex, trihalogenated benzene derivatives . A prominent application documented in synthetic chemistry literature is its use as a precursor in the multistep synthesis of 1-bromo-3-chloro-5-iodobenzene, where its amine group can be selectively removed via deamination, providing access to the final, symmetrically substituted arene . The presence of both electron-withdrawing halogen substituents (chloro and iodo) and an electron-donating amine group on the benzene ring makes this compound a valuable substrate for studying and exploiting regioselective electrophilic aromatic substitution (EAS) reactions . The iodine atom is notably a good leaving group, enabling further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex carbon-carbon bonds. Researchers should store this compound in a dark place under an inert atmosphere at room temperature to preserve stability . This chemical is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRQKPOHPGXPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569467
Record name 3-Chloro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83171-49-7
Record name 3-Chloro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Chloro-5-iodoaniline from 3-chloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 3-Chloro-5-iodoaniline, a valuable building block in medicinal chemistry and drug development, starting from 3-chloroaniline (B41212). Due to the directing effects of the substituents on the aromatic ring, a direct iodination of 3-chloroaniline presents significant challenges in achieving the desired regioselectivity. Therefore, a multi-step synthesis involving the protection of the amine functionality is the recommended and more controlled approach.

This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expected outcomes, including quantitative data and characterization of the final product.

Synthetic Strategy Overview

The synthesis of this compound from 3-chloroaniline is best accomplished through a three-step process:

  • Acetylation of 3-chloroaniline: The amino group of 3-chloroaniline is protected as an acetamide. This is a crucial step to modulate the reactivity of the aromatic ring and to influence the regioselectivity of the subsequent iodination step.

  • Iodination of N-(3-chlorophenyl)acetamide: The protected intermediate is then subjected to electrophilic iodination. The acetamido group, being an ortho-, para-director, along with the chloro substituent, will direct the incoming iodine to the desired position.

  • Hydrolysis of N-(3-chloro-5-iodophenyl)acetamide: The final step involves the deprotection of the acetamido group to yield the target molecule, this compound.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 3-Chloroaniline Step1 Acetylation Start->Step1 Intermediate1 N-(3-chlorophenyl)acetamide Step1->Intermediate1 Step2 Iodination Intermediate1->Step2 Intermediate2 N-(3-chloro-5-iodophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End This compound Step3->End

An In-depth Technical Guide to 3-Chloro-5-iodoaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodoaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a chlorine and an iodine atom meta to the amino group, offers distinct reactivity and makes it a compound of interest for the development of novel molecules, particularly in the pharmaceutical and materials science sectors. The presence of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, while the aniline (B41778) moiety provides a handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Properties and Structure

The fundamental chemical and structural characteristics of this compound are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: Chemical Identifiers and Structural Information[1][2]
PropertyValue
IUPAC Name This compound
CAS Number 83171-49-7
Molecular Formula C₆H₅ClIN
SMILES String C1=C(C=C(C=C1Cl)I)N
InChI Key MFRQKPOHPGXPSQ-UHFFFAOYSA-N
Table 2: Physicochemical Properties[1][3][4]
PropertyValue
Molecular Weight 253.47 g/mol
Appearance Solid
Melting Point 65-70 °C
Boiling Point Predicted: ~303.5 °C at 760 mmHg (for 3-chloro-2-iodoaniline)[1]
Solubility Expected to have low solubility in water and higher solubility in organic solvents.
Storage Store at 4°C, protected from light.[2]

Synthesis and Reactivity

The reactivity of this compound is largely dictated by the three functional groups present on the benzene (B151609) ring. The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation. The chlorine and iodine atoms are susceptible to nucleophilic aromatic substitution and are excellent partners in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The differential reactivity of the C-I and C-Cl bonds can potentially allow for selective, sequential functionalization, making this molecule a valuable intermediate in the synthesis of complex organic molecules.

Analytical Characterization

The structural elucidation and purity assessment of this compound can be achieved using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural confirmation.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for separating it from any impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution is a common starting point for method development for aniline derivatives.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of volatile aniline derivatives, providing both separation and identification capabilities.[7]

Potential Applications in Drug Discovery and Development

Halogenated anilines are a common motif in many biologically active compounds. The introduction of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[11]

While there is a lack of direct studies on the biological activity of this compound itself, the broader class of halogenated anilines has shown promise in various therapeutic areas. For instance, the structurally related 3-chloro-5-(4-fluorophenyl)aniline (B8060219) scaffold has been investigated for its potential anticancer and antimicrobial properties.[11] It is hypothesized that such compounds may exert their effects by interacting with various cellular signaling pathways that regulate processes like cell proliferation and apoptosis.[11]

Furthermore, substituted anilines have been explored as inhibitors of various enzymes. For example, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been studied as potential inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease.[12] Additionally, some chlorinated compounds have been shown to modulate the Wnt signaling pathway, which is often dysregulated in cancer.[13]

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of libraries of novel compounds that could be screened for a wide range of biological activities. The ability to selectively functionalize the two different halogen atoms provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Visualization of Chemical Structure

To provide a clear representation of the molecular structure of this compound, the following diagram was generated using the DOT language.

Caption: 2D structure of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its well-defined chemical structure and the presence of multiple reactive sites offer a wide range of possibilities for creating diverse molecular architectures. While specific data on its biological activity is currently limited, the known properties of related halogenated anilines suggest that it could serve as a promising scaffold for the discovery of new drugs. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the field of drug development.

References

In-Depth Technical Guide: 3-Chloro-5-iodoaniline (CAS 83171-49-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, biological activities, and commercial availability of 3-Chloro-5-iodoaniline (CAS 83171-49-7). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 83171-49-7[1][2][3][4][5]
IUPAC Name This compound[2]
Synonyms 3-chloro-5-iodobenzenamine[2]
Molecular Formula C₆H₅ClIN[1][2][4]
Molecular Weight 253.47 g/mol [1][2][4]
Physical Form Solid[4]
InChI Key MFRQKPOHPGXPSQ-UHFFFAOYSA-N[4]
SMILES C1=C(C=C(C=C1Cl)I)N[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[5]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would start from a more readily available substituted aniline, such as 3-chloroaniline (B41212), and introduce the iodine atom at the 5-position.

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound 3-Chloroaniline 3-Chloroaniline Acetanilide_Intermediate N-(3-chlorophenyl)acetamide 3-Chloroaniline->Acetanilide_Intermediate Acetylation (Acetic Anhydride) Iodinated_Intermediate N-(3-chloro-5-iodophenyl)acetamide Acetanilide_Intermediate->Iodinated_Intermediate Iodination (Iodine monochloride) Final_Product This compound Iodinated_Intermediate->Final_Product Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 3-Chloroaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (B1165640) to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product, N-(3-chlorophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Iodination of N-(3-chlorophenyl)acetamide

  • Dissolve the N-(3-chlorophenyl)acetamide from the previous step in a suitable solvent such as glacial acetic acid.[6]

  • Slowly add a solution of iodine monochloride in acetic acid to the reaction mixture.[6]

  • Heat the mixture gently (e.g., on a steam bath) to facilitate the reaction.[6]

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench any unreacted iodine.[6]

  • The product, N-(3-chloro-5-iodophenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of N-(3-chloro-5-iodophenyl)acetamide

  • Suspend the N-(3-chloro-5-iodophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture under reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a base to precipitate the free amine. If basic hydrolysis was performed, the product may already be precipitated.

  • Collect the crude this compound by vacuum filtration.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Biological Activity and Potential Applications

While there is limited information on the specific biological activity of this compound, studies on structurally similar substituted anilines suggest potential applications in drug discovery, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity

Substituted anilines are common scaffolds in the development of kinase inhibitors and other anticancer agents.[8] For instance, analogues of 3-chloro-5-(4-fluorophenyl)aniline (B8060219) have been investigated for their anticancer properties.[9] The mechanism of action for such compounds can be diverse, but may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the WNT/β-catenin pathway.[10][11][12]

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

A standard method to evaluate the anticancer potential of a compound is the NCI-60 screen, which assesses cytotoxicity against 60 different human cancer cell lines.[9]

  • Cell Preparation: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Incubation: Cells are seeded in 96-well microtiter plates and incubated for 24 hours before the addition of the test compound at various concentrations.

  • Endpoint Measurement: After a specified incubation period (e.g., 48 hours), cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay.

  • Data Analysis: The concentration of the compound that causes a 50% inhibition of cell growth (GI50) is calculated for each cell line.

Antimicrobial Activity

Halogenated anilines have also been explored for their antimicrobial properties.[13][14] The presence of halogens can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC).

  • Microorganism Preparation: A standardized inoculum of the target bacterium or fungus is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions optimal for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Aniline and its derivatives can exert their biological effects by modulating various cellular signaling pathways. Exposure to some anilines has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This can, in turn, activate inflammatory and stress-response pathways such as the NF-κB and MAPK signaling cascades.[15]

Signaling_Pathway cluster_0 Cellular Response to Aniline-Induced Oxidative Stress Aniline Aniline ROS Reactive Oxygen Species (ROS) Aniline->ROS IKK IKK Activation ROS->IKK MAPK MAPK Activation ROS->MAPK IκB IκB Degradation IKK->IκB NFκB NF-κB Activation (p50/p65) IκB->NFκB Nucleus Nucleus NFκB->Nucleus AP1 AP-1 Activation MAPK->AP1 AP1->Nucleus Inflammation Inflammatory Gene Transcription Nucleus->Inflammation

Caption: Putative signaling pathway activated by aniline-induced ROS.

Suppliers

This compound is commercially available from a number of chemical suppliers. Purity and available quantities may vary.

Table 2: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
BLD Pharm 83171-49-7-Contact for details
CymitQuimica 10-F54146795%250mg, 1g, 5g, 10g, 25g
LookChem 83171-49-7-Contact for details
Achmem AMCS023512-Contact for details
Fluorochem -95%Contact for details

Disclaimer: This document is for informational purposes only and does not constitute an endorsement of any particular supplier or experimental protocol. Researchers should always consult the relevant safety data sheets (SDS) and conduct their own risk assessments before handling any chemicals. The proposed synthetic protocol is hypothetical and has not been experimentally validated.

References

Spectroscopic Data for 3-Chloro-5-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting spectroscopic data for 3-Chloro-5-iodoaniline. While a thorough search of public databases and scientific literature did not yield specific experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound, this document outlines the detailed experimental protocols required for its characterization. Furthermore, it presents the expected spectral features based on the analysis of structurally related compounds, offering a predictive framework for researchers.

Molecular Structure and Properties

This compound is an aromatic amine with the chemical formula C₆H₅ClIN. Its structure consists of an aniline (B41778) core substituted with a chlorine atom at the 3-position and an iodine atom at the 5-position.

PubChem CID: 15168449[1] Molecular Formula: C₆H₅ClIN[1][2] Molecular Weight: 253.47 g/mol [1][2] Exact Mass: 252.91552 Da[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

Expected ¹H NMR Spectral Characteristics

The proton NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show signals for the aromatic protons and the amine protons. The aromatic region would likely display three distinct signals, each integrating to one proton. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and iodine atoms would deshield the aromatic protons, while the electron-donating amino group would have a shielding effect. The protons at positions 2, 4, and 6 will exhibit small meta-coupling constants. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift can be concentration-dependent and may shift upon exchange with D₂O.

Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected for the six carbon atoms in the benzene (B151609) ring. The carbon atoms attached to the electronegative chlorine and iodine atoms (C-3 and C-5) and the nitrogen atom (C-1) are expected to be significantly deshielded and appear at higher chemical shifts. The chemical shifts of the other aromatic carbons can be estimated using empirical substituent effect calculations.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of an aromatic amine like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height in the tube should be around 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A small number of scans (e.g., 8 or 16) is usually sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations associated with the substituted aromatic ring.

Expected IR Spectral Characteristics
  • N-H Stretching: Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

  • Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

  • C=C Aromatic Ring Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • N-H Bending: A medium to strong band is expected around 1600 cm⁻¹.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region is characteristic of aromatic amines.

  • C-Cl Stretching: A strong band is expected in the 600-800 cm⁻¹ region.

  • C-I Stretching: A strong band is expected in the 500-600 cm⁻¹ region.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring will give rise to characteristic bands in the 650-900 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy of a Solid Sample
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent to IR radiation in the mid-IR region.

    • Place a portion of the mixture into a pellet press die.

    • Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Mass Spectrum Characteristics

For this compound, Electron Ionization (EI) would be a suitable method. The mass spectrum is expected to show a molecular ion peak (M⁺˙) at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺˙ peak is expected. The fragmentation pattern would likely involve the loss of the halogen atoms, the amino group, or other small neutral molecules. The exact mass of the molecular ion can be used to confirm the elemental composition. The monoisotopic mass of C₆H₅³⁵Cl¹²⁷IN is 252.91552 Da.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • The sample, dissolved in a volatile solvent, can be introduced via a gas chromatograph (GC-MS) or directly using a heated probe. For direct insertion, a small amount of the solid sample is placed in a capillary tube.

  • Ionization:

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation (the molecular ion).

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Solubility of 3-Chloro-5-iodoaniline in Organic Solvents: A Technical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Chloro-5-iodoaniline in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed overview of the predicted solubility characteristics based on the principles of chemical structure and data from structurally analogous compounds, namely chloroanilines and iodoanilines. Furthermore, this guide furnishes detailed experimental protocols for the accurate determination of solubility, focusing on the isothermal saturation (shake-flask) method coupled with gravimetric and chromatographic quantification techniques. This resource aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to assess the solubility of this compound and similar halogenated aromatic amines.

Introduction and Predicted Solubility Profile

This compound (CAS No: 83171-49-7) is a halogenated aromatic amine with a molecular formula of C₆H₅ClIN and a molecular weight of 253.47 g/mol .[1][2] Its structure, featuring a polar amine (-NH₂) group and a largely non-polar benzene (B151609) ring substituted with a chlorine and an iodine atom, dictates its solubility behavior. The general principle of "like dissolves like" suggests that this compound will exhibit limited solubility in polar protic solvents like water and greater solubility in a range of organic solvents.[3][4]

The presence of the amine group allows for hydrogen bonding with protic solvents, while the halogenated aromatic ring contributes to its hydrophobic character, favoring interactions with non-polar and moderately polar organic solvents.[1] Therefore, solvents such as alcohols, ethers, ketones, and chlorinated hydrocarbons are anticipated to be effective in dissolving this compound. Poor aqueous solubility is a common characteristic of such molecules and is a critical consideration in drug development for reaction setup, purification strategies like crystallization, and formulation.[5]

Solubility Data of Structurally Analogous Compounds

In the absence of direct quantitative data for this compound, the solubility of structurally related compounds provides valuable insight into its likely behavior. The following table summarizes the qualitative solubility of various chloroanilines and iodoanilines in common solvents.

CompoundSolventQualitative SolubilitySource
4-Chloroaniline WaterLimited / Slightly Soluble[1][6]
Hot WaterSoluble[7]
EthanolSoluble / Freely Soluble[1][8]
MethanolSoluble[1]
AcetoneSoluble / Freely Soluble[1][8]
Diethyl EtherFreely Soluble[8]
4-Iodoaniline WaterSlightly Soluble[9]
AlcoholFreely Soluble[9]
ChloroformFreely Soluble[9]
Diethyl EtherFreely Soluble
o-Iodoaniline Various (Methanol, Ethanol, Ethyl Acetate, Benzene, etc.)Soluble (Quantitative data available)[10][11][12]
p-Iodoaniline Various (Methanol, Ethanol, Ethyl Acetate, Benzene, etc.)Soluble (Quantitative data available)[10][11][12]

This comparative data strongly suggests that this compound will be readily soluble in common organic solvents like alcohols, chloroform, and ether, while demonstrating poor solubility in water.

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a solid compound is the isothermal saturation or "shake-flask" method.[13][14][15] This method involves generating a saturated solution by allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature.

Isothermal Saturation (Shake-Flask) Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.45 µm or finer, compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial or flask. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[13]

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[14][16] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[17]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to let the excess solid sediment.[13] To ensure complete separation of the saturated liquid phase from the undissolved solid, the supernatant can be centrifuged.[14]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean, pre-weighed container or volumetric flask for analysis.[18] This step is crucial to remove any microscopic undissolved particles.

Quantification of Solute Concentration

The concentration of this compound in the filtered saturated solution can be determined using several analytical techniques.

3.2.1 Gravimetric Analysis

This is a straightforward and cost-effective method.[19]

  • Weighing: Accurately weigh a clean, dry evaporating dish.

  • Sample Addition: Transfer a precise volume (e.g., 10 mL) of the filtered saturated solution into the weighed dish and record the total weight.[2][17]

  • Evaporation: Gently evaporate the solvent under a fume hood or in an oven at a temperature below the boiling point of the solute to avoid degradation.

  • Drying and Final Weighing: Dry the dish containing the solid residue to a constant weight in an oven.[2][17] After cooling in a desiccator, weigh the dish again.

  • Calculation: The difference between the final and initial weight of the dish gives the mass of the dissolved this compound. The solubility can then be expressed in units such as g/L or mg/mL.[17]

3.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially for complex mixtures or when high accuracy is required.[18][20][21]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[18]

  • Sample Analysis: Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC. Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of this compound using the isothermal saturation method.

Solubility_Workflow A Preparation: Add excess solid this compound to a vial with a known volume of solvent. B Equilibration: Agitate at constant temperature (e.g., 24-72 hours) to achieve saturation. A->B C Phase Separation: Allow solid to sediment. Centrifuge to clarify supernatant. B->C D Sample Collection: Withdraw supernatant and filter through a 0.45 µm syringe filter. C->D E Quantification D->E F_Grav Gravimetric Analysis: 1. Weigh aliquot. 2. Evaporate solvent. 3. Weigh dry residue. E->F_Grav Method 1 G_HPLC HPLC Analysis: 1. Prepare calibration curve. 2. Dilute sample. 3. Inject and quantify. E->G_HPLC Method 2 H Result: Calculate Solubility (e.g., in g/L or mg/mL) F_Grav->H G_HPLC->H

Caption: Generalized workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently available in the public domain, a strong predictive assessment can be made based on its chemical structure and the known properties of analogous halogenated anilines. It is anticipated to be poorly soluble in water but readily soluble in common organic solvents. For drug development and other research applications requiring precise solubility values, the isothermal saturation (shake-flask) method provides a robust and reliable framework for experimental determination. Coupled with accurate quantification techniques such as gravimetric analysis or HPLC, researchers can confidently establish the solubility profile of this compound in any solvent system of interest.

References

The Cornerstone of Halogenated Aromatics: A Technical Guide to Starting Materials and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzene (B151609) derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to high-performance materials. Their unique physicochemical properties, imparted by the halogen substituent, make them indispensable intermediates in modern organic chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the core starting materials and synthetic methodologies for preparing these versatile compounds, with a focus on practical application for researchers in the field.

Core Synthetic Strategies

The introduction of a halogen atom onto a benzene ring can be achieved through several robust and well-established synthetic routes. The choice of method is primarily dictated by the desired halogen, the nature of the substituents already present on the aromatic ring, and the required regioselectivity. The two principal strategies are Electrophilic Aromatic Substitution (EAS) and the Sandmeyer reaction, with nucleophilic aromatic substitution also playing a role in specific contexts.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the most direct method for the chlorination and bromination of benzene and its derivatives.[1] This class of reactions involves the generation of a strong electrophile that attacks the electron-rich π-system of the aromatic ring.[2][3] For iodination, an oxidizing agent is typically required to generate the iodine electrophile.[2] Direct fluorination is generally too exothermic and difficult to control.[4]

Starting Materials:

  • Benzene or substituted benzenes (e.g., toluene, anisole (B1667542), acetanilide)

  • Halogenating agent (Cl₂, Br₂, I₂)

  • Lewis acid catalyst (e.g., FeCl₃, AlCl₃, FeBr₃) for chlorination and bromination[1][5]

  • Oxidizing agent (e.g., nitric acid, H₂O₂) for iodination

The choice of catalyst is crucial for activating the halogen. For instance, in the chlorination of benzene, a Lewis acid like ferric chloride polarizes the Cl-Cl bond, generating a potent electrophile that can be attacked by the benzene ring.[3]

Quantitative Data on Electrophilic Halogenation

The efficiency and regioselectivity of electrophilic halogenation are highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative quantitative data for these reactions.

Table 1: Electrophilic Chlorination of Benzene Derivatives

SubstrateCatalystReaction ConditionsProduct(s)Yield (%)Reference(s)
BenzeneFeCl₃Cl₂ gas, 500 rpmChlorobenzene (B131634), Dichlorobenzenes~50-70 (Chlorobenzene)
TolueneFeCl₃Cl₂, heato-chlorotoluene, p-chlorotoluene, m-chlorotoluene60 (ortho), 39 (para), 1 (meta)[6]
ChlorobenzeneAlCl₃SOCl₂DichlorobenzenesVariable[7]

Table 2: Electrophilic Bromination of Benzene Derivatives

SubstrateCatalyst/ReagentReaction ConditionsProduct(s)Yield (%)Reference(s)
BenzeneFeBr₃Br₂Bromobenzene~65[8]
TolueneFeBr₃Br₂ in CCl₄o-bromotoluene, p-bromotoluene-[9]
AnisoleNoneBr₂ in acetic acidp-bromoanisole96[10]
Aniline (B41778)NH₄Br/H₂O₂Acetic acid, RTp-bromoaniline61[11]
AcetanilideNBS/silica gelCCl₄, RT, 15 minp-bromoacetanilide97[10]

Detailed Experimental Protocols

General Protocol for Electrophilic Chlorination of Benzene

Materials:

  • Benzene (250 g)

  • Iron (III) chloride (FeCl₃) catalyst

  • Chlorine gas

  • Three-necked flask equipped with a gas inlet, thermometer, and condenser

Procedure:

  • Charge the three-necked flask with 250 g of benzene and the desired amount of FeCl₃ catalyst.

  • With stirring (e.g., 500 rpm), bubble chlorine gas through the benzene at a constant flow rate.

  • Monitor the reaction progress by GC-MS to determine the relative amounts of benzene, chlorobenzene, and dichlorobenzene isomers.

  • Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

  • The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation.

Note: The reaction is exothermic and should be conducted with appropriate temperature control.

Laboratory Scale Bromination of Anisole

Materials:

  • Anisole

  • Bromine

  • Glacial acetic acid

  • Saturated sodium bisulfite solution

  • Water

Procedure:

  • Dissolve the anisole in glacial acetic acid in a suitable reaction flask.

  • Slowly add a solution of bromine in glacial acetic acid to the anisole solution with stirring. For anisole, the reaction can be conducted at room temperature.

  • After the addition is complete, continue stirring for a specified period (e.g., 20 minutes).[12]

  • Pour the reaction mixture into a flask containing water and a saturated sodium bisulfite solution to quench the excess bromine.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

The Sandmeyer and Balz-Schiemann Reactions: An Alternative Route

For the synthesis of aryl iodides, bromides, and chlorides, and particularly for aryl fluorides, the Sandmeyer and Balz-Schiemann reactions offer a powerful alternative to direct electrophilic halogenation.[13][14] These reactions are especially useful for introducing halogens at positions that are not readily accessible through direct halogenation due to the directing effects of existing substituents.[15]

Starting Materials:

  • Primary aromatic amine (e.g., aniline or a substituted aniline)

  • Sodium nitrite (B80452) (NaNO₂)

  • A strong acid (e.g., HCl, HBr)

  • Copper(I) halide (CuCl, CuBr) for the Sandmeyer reaction[15]

  • Potassium iodide (KI) for the synthesis of aryl iodides[5]

  • Fluoroboric acid (HBF₄) for the Balz-Schiemann reaction

The core of these reactions is the formation of a diazonium salt from a primary aromatic amine, which is then displaced by a halide.[15]

Table 3: Representative Yields for Sandmeyer and Related Reactions

Starting AmineReagent(s)ProductYield (%)Reference(s)
Aniline1. NaNO₂, HCl; 2. CuClChlorobenzene-[13]
Aniline1. NaNO₂, HBr; 2. CuBrBromobenzene-[13]
Aniline1. NaNO₂, HCl; 2. KIIodobenzene-[5]
p-Toluidine1. NaNO₂, HBF₄; 2. Heatp-Fluorotoluene~89[16]

Logical and Experimental Workflows

The selection of a synthetic route and the subsequent experimental execution follow a logical progression. The diagrams below illustrate these workflows.

Logical_Relationship Start Starting Material (Benzene Derivative) Halogen Desired Halogen Start->Halogen Substituents Substituent Effects (Activating/Deactivating) Start->Substituents EAS Electrophilic Aromatic Substitution Halogen->EAS Cl, Br, I (Direct) Sandmeyer Sandmeyer/Balz-Schiemann Reaction Halogen->Sandmeyer F, Cl, Br, I (from Amine) Substituents->EAS Ortho/Para vs. Meta Directing Substituents->Sandmeyer Alternative Regiochemistry Product Halogenated Benzene Derivative EAS->Product Sandmeyer->Product

Caption: Decision-making workflow for selecting a synthetic route.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Start Select Starting Material and Reagents Reaction Perform Reaction (e.g., EAS or Sandmeyer) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Purify Purification (Distillation, Recrystallization, Chromatography) Dry->Purify Purity Purity Assessment (GC, HPLC) Purify->Purity Structure Structural Confirmation (NMR, IR, MS) Purity->Structure

Caption: General experimental workflow for synthesis and analysis.

Relevance in Drug Development and Signaling Pathways

Halogenated benzene derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals.[17] The introduction of a halogen can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4][18][19]

  • Chlorobenzene is a precursor in the production of drugs such as paracetamol (an analgesic) and medications for osteoporosis.[20]

  • Bromobenzene serves as a key intermediate in the synthesis of analgesics and antiseptics.[21]

  • Fluorinated aromatics are particularly prevalent in modern pharmaceuticals, often enhancing drug efficacy and metabolic resistance.[22][23] For example, the trifluoro-benzene moiety in the migraine drug Atogepant contributes to its high affinity for its target.[22]

While simple halogenated benzenes are not typically direct modulators of signaling pathways, they are critical for constructing more complex molecules that do interact with these pathways. The diagram below illustrates this hierarchical relationship.

Signaling_Pathway_Relevance cluster_synthesis Chemical Synthesis cluster_biological Biological System Start Halogenated Benzene (e.g., Bromobenzene) Intermediate Multi-step Synthesis Start->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API Target Protein Target (e.g., Receptor, Enzyme) API->Target Binding & Modulation Pathway Signaling Pathway (e.g., MAPK, PI3K) Target->Pathway Response Cellular Response (e.g., Inhibition of Proliferation) Pathway->Response

References

An In-depth Technical Guide to 3-Chloro-5-iodoaniline: Commercial Availability, Purity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-iodoaniline, a key chemical intermediate for pharmaceutical research and development. This document details its commercial availability and typical purity levels. Furthermore, it offers representative experimental protocols for purity analysis and explores its application as a building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Purity

This compound (CAS Number: 83171-49-7) is commercially available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally ranging from 95% to over 97%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective vendors.

SupplierCAS NumberPurityAvailable Quantities
Crysdot83171-49-797%5g
Chemenu83171-49-795+%1g, 5g, 10g, 25g
ChemScene83171-49-7Not specified250mg, 1g, 5g, 10g, 25g
Fluorochem83171-49-795%250mg, 1g, 5g, 10g, 25g
BLD Pharm83171-49-7Not specifiedInquire for details
Sigma-Aldrich83171-49-795%Inquire for details
CymitQuimica83171-49-795%250mg, 1g, 5g, 10g, 25g

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry. Its substituted aniline (B41778) scaffold is a common feature in a variety of pharmacologically active molecules. The presence of both chloro and iodo substituents offers multiple reaction sites for synthetic elaboration, making it a valuable starting material for generating diverse chemical libraries.

Notably, aniline derivatives are crucial components in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aniline moiety can act as a key pharmacophore, often forming critical hydrogen bond interactions within the ATP-binding pocket of kinases. The chloro and iodo groups can be exploited to modulate the compound's physicochemical properties, such as solubility and metabolic stability, and to introduce further chemical diversity through cross-coupling reactions.

Representative Signaling Pathway: MAPK/ERK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway, often through mutations in proteins like BRAF and EGFR, is a hallmark of many cancers.[5][6] this compound can be envisioned as a starting material for the synthesis of inhibitors targeting kinases within this pathway, such as BRAF or EGFR.[5][6] The following diagram illustrates a simplified MAPK/ERK signaling pathway and the potential point of intervention by a kinase inhibitor synthesized from a this compound precursor.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->Raf

Caption: Simplified MAPK/ERK signaling pathway and potential inhibition.

Experimental Protocols for Purity Analysis

Accurate determination of purity is critical for the use of this compound in research and drug development. The following are representative protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These are generalized methods based on the analysis of similar halogenated anilines and may require optimization for specific instrumentation and applications.[7][8][9][10][11][12][13]

High-Performance Liquid Chromatography (HPLC)
ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape)
Gradient Program Start with a lower concentration of acetonitrile (e.g., 40%) and linearly increase to a higher concentration (e.g., 95%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Data Analysis Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterRecommended Condition
Column Capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase)
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature of 70 °C (hold for 1 min), ramp to 280 °C at 10 °C/min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Scan Range m/z 40-300
Sample Preparation Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as acetone (B3395972) or dichloromethane.
Data Analysis Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum for the molecular ion and characteristic fragment ions to confirm identity and assess for co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
Sample Preparation Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
¹H NMR Acquire a standard proton spectrum. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. Integration of the signals can be used to quantify impurities if their signals are resolved from the main compound.
¹³C NMR Acquire a standard carbon spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms, providing confirmation of the structure.
Data Analysis The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. The relative integration of signals in the ¹H NMR can provide a quantitative estimate of purity.
Experimental Workflow for Purity Assessment

The following diagram illustrates a general workflow for the comprehensive purity assessment of a this compound sample.

Purity_Workflow Sample This compound Sample Prep_HPLC Sample Preparation for HPLC Sample->Prep_HPLC Prep_GCMS Sample Preparation for GC-MS Sample->Prep_GCMS Prep_NMR Sample Preparation for NMR Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Analysis Prep_NMR->NMR Data_HPLC HPLC Data (Chromatogram, Peak Areas) HPLC->Data_HPLC Data_GCMS GC-MS Data (TIC, Mass Spectra) GCMS->Data_GCMS Data_NMR NMR Data (¹H and ¹³C Spectra) NMR->Data_NMR Analysis Data Analysis and Interpretation Data_HPLC->Analysis Data_GCMS->Analysis Data_NMR->Analysis Report Purity Report and Certificate of Analysis Analysis->Report

Caption: General workflow for purity assessment of this compound.

This guide provides foundational information for researchers and developers working with this compound. For specific applications, further optimization of the described methods and consultation of supplier-specific documentation, such as a Certificate of Analysis, is recommended.

References

In-Depth Technical Guide to the Safe Handling and Storage of 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 3-Chloro-5-iodoaniline (CAS No. 83171-49-7). The information presented is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from closely related aniline (B41778) and halogenated aromatic compounds.

Chemical and Physical Properties

This compound is a solid, halogenated aromatic amine.[1][2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 83171-49-7[3]
Molecular Formula C₆H₅ClIN[1][3]
Molecular Weight 253.47 g/mol [1][3]
Appearance Solid[1][2]
Purity Typically 95%[1][2]
Storage Temperature 4°C, protect from light[2]
InChI Key MFRQKPOHPGXPSQ-UHFFFAOYSA-N[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin corrosion/irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation

Safe Handling Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.
General Handling Procedures
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Aerosol Generation: Avoid activities that may generate dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Experimental Workflow for Safe Handling

The following diagram illustrates a typical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Close Container Tightly After Use E->F G Decontaminate Work Surfaces F->G H Dispose of Waste Properly G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J HazardMitigation cluster_hazard Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome Hazard This compound (Toxic, Irritant) Engineering Engineering Controls (Fume Hood, Ventilation) Hazard->Engineering Administrative Administrative Controls (SOPs, Training) Hazard->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Hazard->PPE Outcome Minimized Exposure Risk & Safe Laboratory Environment Engineering->Outcome Administrative->Outcome PPE->Outcome

References

An In-depth Technical Guide to the Electrophilic Iodination of 3-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic iodination of 3-chloroaniline (B41212) is a key transformation in synthetic organic chemistry, providing access to versatile intermediates for the development of pharmaceuticals and other advanced materials. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and resulting products of this reaction. It details the interplay of directing group effects, the influence of various iodinating agents on regioselectivity and yield, and provides detailed experimental protocols. Spectroscopic data for the potential mono-iodinated products are also presented to aid in their identification and characterization.

Introduction

Iodoaromatic compounds are valuable precursors in a multitude of chemical syntheses, primarily due to the lability of the carbon-iodine bond, which facilitates a wide range of cross-coupling reactions. The introduction of an iodine atom onto the aromatic ring of 3-chloroaniline is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the amino (-NH₂) group and the chlorine (-Cl) atom.

The amino group is a powerful activating and ortho, para-directing group. Conversely, the chlorine atom is a deactivating but also ortho, para-directing group. The interplay of these electronic effects determines the position(s) of iodination.

Regioselectivity and Reaction Mechanism

The electrophilic iodination of 3-chloroaniline is anticipated to yield a mixture of mono-iodinated isomers. The primary positions for electrophilic attack are ortho and para to the strongly activating amino group, which are positions 2, 4, and 6. The chloro group at position 3 will also influence the substitution pattern.

The generally accepted mechanism for electrophilic aromatic iodination involves the generation of an electrophilic iodine species (I⁺), which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, resulting in the iodinated product.

Below is a diagram illustrating the general mechanism for the electrophilic iodination of 3-chloroaniline.

Electrophilic Iodination Mechanism cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation 3-Chloroaniline 3-Chloroaniline Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) 3-Chloroaniline->Sigma_Complex Electrophilic Attack Electrophile I⁺ (from I₂ + oxidant or other source) Electrophile->Sigma_Complex Iodo-3-chloroaniline Iodo-3-chloroaniline (Product) Sigma_Complex->Iodo-3-chloroaniline Loss of H⁺ Base Base (e.g., H₂O, solvent) Base->Iodo-3-chloroaniline Protonated_Base H-Base⁺

Caption: General mechanism of electrophilic iodination of 3-chloroaniline.

Iodinating Agents and Reaction Conditions

Several reagents can be employed for the electrophilic iodination of anilines. The choice of reagent and reaction conditions can significantly impact the yield and regioselectivity of the reaction.

  • Molecular Iodine (I₂) with a Base: This is a common and straightforward method. A mild base, such as sodium bicarbonate (NaHCO₃), is often used to neutralize the HI produced during the reaction, which can otherwise deactivate the aniline (B41778) starting material.

  • N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent. It is often used in the presence of an acid catalyst, such as trifluoroacetic acid, to enhance its electrophilicity.[1]

  • Iodine Monochloride (ICl): ICl is a more reactive iodinating agent than molecular iodine and can be used for less reactive substrates.

Quantitative Data

While specific quantitative data for the direct iodination of 3-chloroaniline is not extensively reported in the literature, data from related compounds and general principles of electrophilic aromatic substitution allow for qualitative predictions. The primary products expected are 3-chloro-2-iodoaniline, 3-chloro-4-iodoaniline, and 3-chloro-6-iodoaniline. The para-substituted product (3-chloro-4-iodoaniline) is often the major isomer due to reduced steric hindrance compared to the ortho positions.

Table 1: Predicted Product Distribution in the Electrophilic Iodination of 3-Chloroaniline

Product NameStructurePredicted Abundance
3-Chloro-4-iodoanilineMajor
3-Chloro-6-iodoanilineMinor
3-Chloro-2-iodoanilineMinor

Note: The actual isomer ratios can vary significantly depending on the specific reaction conditions and iodinating agent used.

Experimental Protocols

The following are representative experimental protocols for the iodination of anilines, which can be adapted for 3-chloroaniline.

Iodination using Molecular Iodine and Sodium Bicarbonate (Adapted from a general procedure for aniline iodination)

This protocol outlines a general procedure for the iodination of anilines that can be adapted for 3-chloroaniline.[2][3]

Workflow Diagram:

Iodination_Workflow A 1. Dissolve 3-chloroaniline and NaHCO₃ in a suitable solvent (e.g., water/ethanol). B 2. Add a solution of I₂ dropwise with stirring. A->B C 3. Stir at room temperature until the reaction is complete (monitored by TLC). B->C D 4. Quench with sodium thiosulfate (B1220275) solution to remove excess I₂. C->D E 5. Extract the product with an organic solvent (e.g., ethyl acetate). D->E F 6. Wash the organic layer with brine, dry over anhydrous Na₂SO₄. E->F G 7. Concentrate under reduced pressure. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: General workflow for the iodination of 3-chloroaniline.

Detailed Methodology:

  • In a round-bottom flask, dissolve 1 equivalent of 3-chloroaniline and 1.5 equivalents of sodium bicarbonate in a suitable solvent mixture such as water and ethanol (B145695).

  • While stirring vigorously, add a solution of 1.1 equivalents of molecular iodine in ethanol dropwise to the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to separate the isomers.

Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA) (General Procedure)

This method employs a more reactive iodinating species generated in situ.[1]

  • Dissolve 1 equivalent of 3-chloroaniline in a suitable solvent such as acetonitrile.

  • Add 1.1 equivalents of N-iodosuccinimide (NIS) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography.

Product Characterization

The resulting iodo-3-chloroaniline isomers can be characterized by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for Mono-iodinated 3-Chloroaniline Isomers

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
3-Chloroaniline 7.14 (t, J=7.9 Hz, 1H), 6.83 (ddd, J=7.9, 2.1, 1.0 Hz, 1H), 6.74 (t, J=2.1 Hz, 1H), 6.67 (ddd, J=7.9, 2.1, 1.0 Hz, 1H), 3.61 (br s, 2H)147.5, 134.8, 130.2, 118.4, 114.8, 113.1
3-Chloro-2-iodoaniline 7.04 (t, J=7.6 Hz, 1H), 6.84 (dd, J=7.6, 1.2 Hz, 1H), 6.63 (dd, J=7.6, 2.0 Hz, 1H), 4.34 (s, 2H)149.4, 130.7, 130.1, 122.3, 112.6, 91.3
3-Chloro-4-iodoaniline Data not explicitly found in the searched literature.Data not explicitly found in the searched literature.
3-Chloro-6-iodoaniline Data not explicitly found in the searched literature.Data not explicitly found in the searched literature.

Note: The provided NMR data for 3-Chloro-2-iodoaniline is from a synthesis via decarboxylative iodination and may serve as a reference.[4] The data for 3-chloroaniline is provided for comparison.[5]

Conclusion

The electrophilic iodination of 3-chloroaniline provides a direct route to valuable iodinated aromatic intermediates. The regioselectivity of the reaction is a crucial aspect, influenced by the directing effects of the amino and chloro substituents, as well as the choice of iodinating agent and reaction conditions. This guide has outlined the fundamental principles, provided adaptable experimental protocols, and presented available spectroscopic data to aid researchers in the synthesis and characterization of iodo-3-chloroaniline derivatives. Further optimization of reaction conditions is necessary to achieve high yields and selectivity for specific isomers, which are valuable building blocks in the development of novel pharmaceuticals and functional materials.

References

In-Depth Technical Guide to the Physical Characteristics of 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Chloro-5-iodoaniline (CAS No: 83171-49-7).[1] The information is compiled to support research and development activities, offering insights into the compound's properties, methodologies for their determination, and relevant safety information.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed data and information from analogous compounds allows for a robust profile.

PropertyValue / DescriptionSource / Notes
IUPAC Name This compound[2][3]
Synonyms 3-chloro-5-iodobenzenamine[1][2]
CAS Number 83171-49-7[1][2]
Molecular Formula C₆H₅ClIN[1][4]
Molecular Weight 253.47 g/mol [1][2][4]
Physical Form Solid[3][4]
Melting Point No experimental data available. The related isomer, 3-Chloro-4-iodoaniline, has a melting point of 65-70 °C.[5]
Boiling Point No experimental data available. The related isomer, 3-chloro-2-iodoaniline, has a predicted boiling point of 303.5°C at 760 mmHg.[6]
Density No experimental data available. The related isomer, 3-chloro-2-iodoaniline, has a predicted density of 2.0±0.1 g/cm³.[6]
Solubility No specific experimental data available. Expected to have low solubility in water and higher solubility in polar organic solvents.[7] Chloroanilines are generally soluble in most organic solvents.[7]
Computed XLogP3 2.5[2][6]

Spectral Data Analysis (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectral features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. Due to their positions relative to each other (meta-coupling), they would likely appear as complex multiplets or broad singlets. Another broad singlet, corresponding to the two amine (-NH₂) protons, would be expected, with its chemical shift being solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals for the six carbon atoms of the benzene ring, as they are all in chemically non-equivalent environments. The carbon atoms bonded to iodine and chlorine would be significantly influenced by the halogen's electronegativity and size.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (in the 1400-1600 cm⁻¹ range), and C-Cl and C-I stretching vibrations at lower frequencies (typically below 800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight (253.47 g/mol ). Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the M+ peak is expected, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocols

Detailed methodologies for determining the key physical properties of solid organic compounds like this compound are provided below.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[8] Pure crystalline substances exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[8][9]

Methodology:

  • Sample Preparation: The solid sample must be completely dry and finely powdered.[8] This can be achieved by grinding the crystals in a mortar.[8]

  • Capillary Packing: A small amount of the powdered sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[10] The tube is tapped gently on a hard surface to ensure tight packing.[10]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block with a thermometer or digital temperature sensor.[9][11]

  • Heating and Observation:

    • A preliminary rapid heating can be performed to determine an approximate melting point.[9]

    • For an accurate measurement, the apparatus is heated to a temperature about 5°C below the expected melting point.[10]

    • The heating rate is then slowed to approximately 1-2°C per minute.[9][10]

  • Data Recording: The temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded.[12] This range represents the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement prep1 Dry the solid sample prep2 Grind to a fine powder prep1->prep2 load1 Pack powder into capillary tube (2-3 mm) prep2->load1 measure1 Place capillary in melting point apparatus load1->measure1 measure2 Heat rapidly for approximate range measure1->measure2 measure3 Heat slowly (1-2°C/min) near melting point measure2->measure3 measure4 Record temperature range (onset to clear point) measure3->measure4

Caption: Workflow for Melting Point Determination.
¹H NMR Spectrum Acquisition

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure.[13] A standard protocol for acquiring a ¹H NMR spectrum is outlined below.

Methodology:

  • Sample Preparation:

    • Weigh an appropriate amount of the compound (typically 5-25 mg).

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The solvent choice is critical and should dissolve the compound well.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

  • Acquisition Parameters:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Choose a suitable pulse angle (e.g., 90° flip angle) to maximize signal intensity.[14]

    • Set the relaxation delay (d1). This is the time between pulses and should be long enough to allow for full relaxation of the protons, which is crucial for quantitative analysis.[15]

    • Define the number of scans (ns) to be acquired. A higher number of scans increases the signal-to-noise ratio.[16]

  • Data Acquisition: Start the acquisition process. The spectrometer will record the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

    • Integrate the signals to determine the relative ratios of the different types of protons.

NMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert tube into spectrometer prep2->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Set acquisition parameters (ns, d1) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing & Integration proc3->proc4

Caption: General Workflow for ¹H NMR Spectrum Acquisition.

Safety Information

This compound is classified with the following hazard statements, indicating it should be handled with appropriate personal protective equipment in a well-ventilated area.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

This information is intended for guidance and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling the compound.

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-5-iodoaniline in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-chloro-5-iodoaniline as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective formation of carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] this compound is a particularly useful substrate for these reactions due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chloride bond. This chemoselectivity allows for the selective coupling at the 5-position, leaving the chloro group available for subsequent transformations.

Key Advantages

  • Selective Monofunctionalization: The higher reactivity of the C-I bond enables selective cross-coupling at the 5-position.

  • Structural Diversity: A wide range of aryl, heteroaryl, and vinyl boronic acids can be coupled to introduce molecular diversity.

  • Versatile Building Block: The resulting 3-chloro-5-arylanilines are valuable intermediates for the synthesis of bioactive molecules and functional materials.

Quantitative Data Summary

While specific, comprehensive data for the Suzuki-Miyaura coupling of this compound with a broad range of boronic acids is not extensively documented in single literature sources, the following table summarizes typical reaction conditions and expected yields based on analogous transformations with similar haloanilines and iodoarenes.[2][3] These parameters provide a strong starting point for reaction optimization.

Arylboronic AcidPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)80-1004-1285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2-3)Cs₂CO₃ (2.5)1,4-Dioxane (B91453)/H₂O (5:1)90-1106-1680-92
4-Fluorophenylboronic acidPd(OAc)₂/SPhos (1-3)K₃PO₄ (3)Toluene/H₂O (10:1)1008-1888-97
3-Thienylboronic acidPd(PPh₃)₄ (3-5)Na₂CO₃ (2)DMF/H₂O (8:1)906-1475-88
4-Acetylphenylboronic acidPd(dppf)Cl₂ (2-4)K₂CO₃ (2.5)Acetonitrile/H₂O (5:1)85-9512-2470-85
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/XPhos (1-3)CsF (3)THF/H₂O (4:1)70-8010-2082-94

Experimental Protocols

The following are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 3-chloro-5-arylaniline.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.3 eq), cesium carbonate (2.5 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-45 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' 3-Chloro-5-arylaniline Reductive_Elimination->Ar-Ar' Ar-I This compound Ar-I->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: This compound, Arylboronic acid, Base B Add to Dry Flask A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent and Pd Catalyst C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Cool to Room Temp. E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1][2] This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its wide substrate scope and tolerance for various functional groups.[1] The substrate 3-chloro-5-iodoaniline presents a unique opportunity for selective functionalization due to the presence of two different halogen atoms on the aniline (B41778) ring. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for chemoselective amination, providing a pathway to complex aniline derivatives. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is I > Br > Cl, enabling selective reaction at the more reactive C-I bond.[3]

These application notes provide detailed protocols for the selective Buchwald-Hartwig amination of this compound, focusing on conditions that favor mono-amination at the iodine position.

Reaction Principle and Selectivity

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]

For this compound, the significantly weaker C-I bond compared to the C-Cl bond allows for selective oxidative addition of the palladium catalyst to the C-I bond. By carefully selecting the catalyst, ligand, base, and reaction conditions, high selectivity for the amination at the 5-position can be achieved, leaving the chloro group at the 3-position intact for subsequent transformations.

Data Presentation: Reaction Conditions for Selective C-I Amination

The following table summarizes typical reaction conditions for the selective Buchwald-Hartwig amination of aryl iodides in the presence of aryl chlorides, based on literature precedents for similar substrates.[3] These conditions serve as a starting point for the optimization of the amination of this compound.

ParameterCondition 1: Palladium CatalysisCondition 2: Nickel Catalysis
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.2 equiv)Primary or Secondary Amine (1.2 equiv)
Catalyst Pd(OAc)₂ (2 mol%)Ni(acac)₂ (5 mol%)
Ligand BINAP (3 mol%)None
Base Cs₂CO₃ (2.0 equiv)NaOtBu (2.0 equiv)
Solvent Toluene (B28343) or DioxaneToluene
Temperature 80-110 °C100 °C
Reaction Time 12-24 h12-24 h
Expected Yield Good to Excellent (selectivity for C-I >95%)Good to Excellent (selectivity for C-I >95%)

Experimental Protocols

Protocol 1: Palladium-Catalyzed Selective Amination at the Iodo Position

This protocol is designed for the selective amination of this compound at the iodine position using a palladium catalyst.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the flask under the inert atmosphere.

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nickel-Catalyzed Selective Amination at the Iodo Position

This protocol offers an alternative, palladium-free method for the selective amination of this compound at the iodine position.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Ni(acac)₂ (0.05 mmol, 5 mol%) and NaOtBu (2.0 mmol, 2.0 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the flask under the inert atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar(X)Pd(II)L2 Ar(X)Pd(II)L2 Oxidative_Addition->Ar(X)Pd(II)L2 Amine_Coordination Amine Coordination / Ligand Exchange Ar(X)Pd(II)L2->Amine_Coordination + HNR'R'' - L ArPd(II)(NHR'R'')L [ArPd(II)(NHR'R'')(L)]+X- Amine_Coordination->ArPd(II)(NHR'R'')L Deprotonation Deprotonation (Base) ArPd(II)(NHR'R'')L->Deprotonation ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 regenerated catalyst Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Add catalyst, ligand, and base to an oven-dried Schlenk flask. Inert 2. Evacuate and backfill with inert gas (3x). Setup->Inert Reagents 3. Add this compound and amine. Inert->Reagents Solvent 4. Add anhydrous solvent. Reagents->Solvent Heating 5. Heat to the desired temperature with vigorous stirring. Solvent->Heating Monitoring 6. Monitor progress by TLC or GC-MS. Heating->Monitoring Quench 7. Cool to room temperature and quench (if necessary). Monitoring->Quench Extraction 8. Extract with an organic solvent. Quench->Extraction Purification 9. Dry, concentrate, and purify by column chromatography. Extraction->Purification

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst and requires a base. The selective functionalization of polyhalogenated aromatic compounds is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

3-Chloro-5-iodoaniline is a valuable building block due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective Sonogashira coupling at the 5-position, leaving the chlorine atom intact for subsequent transformations. These application notes provide detailed protocols for the selective Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle and Selectivity

The higher reactivity of the C-I bond compared to the C-Cl bond under palladium catalysis is the cornerstone of this selective transformation. The oxidative addition of the aryl iodide to the Pd(0) catalyst is much faster than the oxidative addition of the aryl chloride. This significant difference in reaction rates allows for the selective formation of the desired product.

G cluster_cat Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition alkyne_complex Ar-Pd(II)-C≡CR(L2) pd_complex->alkyne_complex Transmetalation (with Cu-acetylide) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product reactant This compound (Ar-I) reactant->pd_complex Selective Reaction at C-I bond alkyne Terminal Alkyne (R-C≡CH) alkyne->alkyne_complex

Caption: Simplified catalytic cycle for the selective Sonogashira coupling at the C-I bond.

Experimental Protocols

This section outlines two common protocols for the Sonogashira coupling of this compound with a generic terminal alkyne. Protocol A is a standard Pd/Cu co-catalyzed system, while Protocol B is a copper-free variant which can be advantageous for certain substrates.

Protocol A: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for Sonogashira couplings.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Octyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%).

  • Add the copper co-catalyst, CuI (0.04 eq, 4 mol%).

  • Dissolve the solids in the anhydrous solvent (e.g., THF, 5 mL per mmol of aniline).

  • Add the base, triethylamine (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is useful when copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling), are a concern.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle precatalyst)

  • A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq, 3 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the terminal alkyne (1.5 eq).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by an appropriate method (TLC, GC-MS, LC-MS).

  • After completion, cool the mixture, filter off the inorganic salts, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Experimental Workflow

The general workflow for setting up and performing the Sonogashira coupling is outlined below.

G prep Preparation setup Reaction Setup prep->setup Dry glassware, weigh reagents reaction Reaction setup->reaction Combine reagents under inert gas workup Workup reaction->workup Monitor progress, then quench purification Purification workup->purification Extraction and drying analysis Analysis purification->analysis Column chromatography

Caption: General experimental workflow for Sonogashira coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of haloarenes, which can be adapted for this compound. The data is compiled from analogous reactions found in the literature.

Entry Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF25490-95
21-OctynePdCl₂(PPh₃)₂ / CuIDIPEADMF50685-92
3TrimethylsilylacetylenePd(PPh₃)₄Cs₂CO₃Toluene1001280-88
4PhenylacetylenePd(OAc)₂ / SPhosK₂CO₃Dioxane80893-98

Note: Yields are indicative and can vary based on the specific alkyne, purity of reagents, and reaction scale. Optimization may be required for specific substrates.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Degas the solvent and reaction mixture thoroughly to remove oxygen.

    • Increase catalyst loading or try a different palladium ligand.

    • The base may not be strong enough; consider alternatives.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Reduce the amount of copper catalyst or switch to a copper-free protocol.

    • Ensure the reaction is run under a strictly inert atmosphere.

  • No Reaction:

    • Check the activity of the palladium catalyst.

    • Increase the reaction temperature.

    • Confirm the identity and purity of the starting materials.

  • Loss of Chlorine Substituent:

    • This is generally not observed under standard Sonogashira conditions due to the lower reactivity of the C-Cl bond. If it occurs, it may indicate overly harsh reaction conditions (e.g., very high temperatures, prolonged reaction times, or a highly active catalyst system). Consider using milder conditions.

These protocols and notes should serve as a comprehensive guide for researchers performing the selective Sonogashira coupling on this compound.

Palladium-Catalyzed Synthesis of Substituted Anilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of substituted anilines, a cornerstone of modern organic synthesis. Substituted anilines are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. Among the various synthetic methods, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1][3]

Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst and a base.[4] The reaction's success is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Modern advancements in ligand design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have significantly expanded the scope and efficiency of this transformation.[5][6]

Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.[1][7]

  • Amine Coordination and Deprotonation: The aniline (B41778) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.[1]

  • Reductive Elimination: The substituted aniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_ar_x L_nPd(II)(Ar)(X) oxidative_addition->pd_ar_x amine_coordination Amine Coordination (R₂NH) pd_ar_x->amine_coordination pd_ar_x_amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_ar_x_amine deprotonation Deprotonation (Base) pd_ar_x_amine->deprotonation pd_ar_amide L_nPd(II)(Ar)(NR₂) deprotonation->pd_ar_amide pd_ar_amide->pd0 reductive_elimination Reductive Elimination pd_ar_amide->reductive_elimination product Ar-NR₂ reductive_elimination->product catalyst_regeneration

Buchwald-Hartwig Catalytic Cycle

Data Presentation: Performance in Substituted Aniline Synthesis

The following tables summarize quantitative data for the Buchwald-Hartwig amination, providing a comparative overview of typical performance with various substrates. Note that reaction yields and optimal conditions are highly dependent on the specific substrates and ancillary ligands employed.

Table 1: Coupling of Various Aryl Halides with Anilines [8][9][10][11]

Aryl HalideAnilinePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ (0.25)Ylide-phosphine L1 (0.5)KOtBuToluene (B28343)RT1>95
4-Bromoanisole (B123540)AnilinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene1001292-98
4-ChloroanisoleAnilinePd₂(dba)₃ (2)P(i-BuNCH₂CH₂)₃N (4)NaOtBuDioxane1001885
2-ChlorotolueneAniline(CyPF-tBu)Pd(P(o-tol)₃) (10)-NaOtBuDioxane80-90
4-ChlorobenzonitrileAnilinePd₂(dba)₃ (0.25)Ylide-phosphine L1 (0.5)KOtBuTolueneRT1>95
1-Bromo-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂ (1)P(t-Bu)₃ (1.5)NaOtBuToluene80498
2-Bromotoluene2,6-DimethylanilinePd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃N (2)NaOtBuDioxane1001899
4-BromotolueneDiphenylaminePd(OAc)₂ (1)P(t-Bu)₃ (1.5)NaOtBuToluene100299

Table 2: Coupling with Electron-Deficient Anilines [5]

Aryl HalideAnilinePd Precatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Chlorotoluene4-NitroanilineXPhos Pd G3 (2)XPhosNaOtBuDioxane1001885
4-Bromoanisole4-CyanoanilineRuPhos Pd G3 (2)RuPhosNaOtBuDioxane1001892
4-Bromoanisole4-(Trifluoromethyl)anilineBrettPhos Pd G3 (2)BrettPhosNaOtBuDioxane1001895

Experimental Protocols

The following are detailed, representative protocols for the palladium-catalyzed synthesis of substituted anilines.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Charge Reagents: - Pd Source - Ligand - Base - Aryl Halide - Aniline - Solvent setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

General Experimental Workflow
Protocol 1: Synthesis of 4-Methoxy-N-phenylaniline

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination.[1]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromoanisole

  • Aniline

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add 4-bromoanisole (187 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 2-chloro-N-phenylaniline

This protocol is a representative procedure for the synthesis of a halogenated diarylamine.[12][13]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • 2-Chloroaniline (B154045)

  • Chlorobenzene (B131634)

  • Anhydrous Toluene

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add anhydrous toluene (5 mL) to the vessel.

  • Add 2-chloroaniline (127.6 mg, 1.0 mmol) and chlorobenzene (135.0 mg, 1.2 mmol) to the reaction mixture.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-N-phenylaniline.[12]

Troubleshooting and Optimization

  • Low Yields with Electron-Deficient Anilines: The reduced nucleophilicity of anilines bearing electron-withdrawing groups can lead to low yields.[5] To overcome this, consider using more electron-rich and bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[5] Employing a strong, non-nucleophilic base like NaOtBu or KOtBu is often crucial.[5] Using a well-defined palladium precatalyst can also enhance reproducibility and yield.[5]

  • Side Reactions: A common side reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material.[3] The formation of diarylamine byproducts through the coupling of the product with another molecule of the aryl halide can also occur.[3] Careful control of stoichiometry and reaction conditions can help minimize these side reactions.

  • Catalyst Deactivation: The choice of ligand is critical to prevent catalyst deactivation and promote the desired reductive elimination step.[14]

Conclusion

The palladium-catalyzed synthesis of substituted anilines, particularly through the Buchwald-Hartwig amination, is a robust and highly versatile methodology. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize a vast array of substituted anilines that are essential for drug discovery, materials science, and various other chemical industries. The protocols and data presented herein serve as a valuable resource for the practical application of this important transformation.

References

Application Notes and Protocols for 3-Chloro-5-iodoaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodoaniline is a halogenated aniline (B41778) derivative that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring both a chloro and an iodo group, allows for regioselective functionalization through various cross-coupling reactions. The aniline moiety itself is a common pharmacophore in many biologically active compounds, particularly in the development of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and understanding the compound's behavior in biological systems.

PropertyValueReference
Molecular Formula C₆H₅ClIN--INVALID-LINK--
Molecular Weight 253.47 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of enzyme inhibitors, particularly protein kinase inhibitors for oncology indications. The aniline nitrogen can act as a key hydrogen bond donor/acceptor for interaction with the hinge region of kinase domains, a critical anchoring point for many inhibitors. The chloro and iodo substituents provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of Kinase Inhibitors

Substituted anilines are prevalent in numerous kinase inhibitor scaffolds. The 3-chloro and 5-iodo substituents on the aniline ring of this compound offer distinct advantages for library synthesis and lead optimization. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino moieties. The chlorine atom can also be functionalized, though it is generally less reactive than iodine, enabling sequential and site-selective modifications.

While specific, publicly documented examples of clinically approved or late-stage investigational drugs derived directly from this compound are limited, its structural motifs are present in compounds targeting a range of kinases. For instance, the substituted phenylamino-pyrimidine core is a well-established pharmacophore in numerous tyrosine kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce a new aryl group at the 5-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

  • Nitrogen or Argon gas supply

  • Standard reaction glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Yield: 70-95%, depending on the specific arylboronic acid used.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 60-90%, depending on the amine coupling partner.

Protocol 3: Acylation of the Aniline Moiety

This protocol describes the acylation of the amino group of this compound to form an amide, a common functional group in bioactive molecules.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize or purify the crude product by flash column chromatography on silica gel.

Expected Yield: >90%.

Data Presentation

While specific biological data for derivatives of this compound is not extensively available in the public domain, Table 2 provides a hypothetical representation of how inhibitory activity data for a series of synthesized analogs could be presented. This format allows for easy comparison of structure-activity relationships (SAR).

Compound IDR¹ Group (at C5)R² Group (at N1)Kinase TargetIC₅₀ (nM)
1a -H-HKinase X>10,000
1b -Phenyl-HKinase X5,200
1c -4-Fluorophenyl-HKinase X2,100
1d -Phenyl-AcetylKinase X8,500
1e -4-Fluorophenyl-AcetylKinase X4,300

Visualization of Workflows and Pathways

Synthetic Workflow for Derivatization of this compound

The following diagram illustrates a general synthetic workflow for creating a library of compounds starting from this compound.

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd catalyst) A->B C-C bond formation C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C C-N bond formation D Acylation (Acyl Chloride) A->D N-Acylation E 5-Aryl-3-chloroaniline Derivatives B->E F 5-Amino-3-chloroaniline Derivatives C->F G N-(3-Chloro-5-iodophenyl)amide Derivatives D->G

Synthetic derivatization of this compound.

Hypothetical Kinase Inhibition Signaling Pathway

This diagram depicts a simplified, hypothetical signaling pathway that could be targeted by inhibitors derived from this compound.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate ATP -> ADP Kinase_Inhibitor Inhibitor (Derived from this compound) Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Kinase_Initor Kinase_Initor Kinase_Initor->RTK

Hypothetical kinase signaling pathway.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of novel bioactive compounds. Its potential for regioselective functionalization through established cross-coupling and acylation reactions makes it an attractive scaffold for generating diverse chemical libraries. The protocols and conceptual frameworks provided here are intended to guide researchers in the effective utilization of this compound in their drug discovery and development efforts. Further exploration of the chemical space around this scaffold may lead to the identification of potent and selective inhibitors of various therapeutic targets.

Application Notes & Protocols: Synthesis of Bioactive Heterocycles from 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodoaniline is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its distinct electronic properties and, most importantly, the differential reactivity of its two halogen substituents—the highly reactive iodine and the more robust chlorine—make it an ideal scaffold for the sequential and regioselective introduction of diverse functionalities. This differential reactivity allows for a strategic, stepwise approach to building complex molecular architectures, which is a cornerstone of modern synthetic chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are fundamental tools for C-C and C-N bond formation.[1][2][3] When applied to this compound, these reactions can proceed with high chemoselectivity at the C-I bond, leaving the C-Cl bond intact for subsequent transformations. This enables the synthesis of a vast library of substituted anilines, which are precursors to a wide range of N-heterocycles known for their biological activities.[4][5]

These application notes provide detailed protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material. The protocols are based on established methodologies for structurally similar haloanilines and serve as a robust starting point for laboratory synthesis and optimization.

Logical Workflow: A Two-Stage Synthetic Strategy

The differential reactivity of the C-I and C-Cl bonds in this compound allows for a powerful two-stage synthetic approach. The first stage involves a selective cross-coupling reaction at the more reactive iodo position. The resulting intermediate, which still contains the chloro and aniline (B41778) functionalities, can then undergo a second transformation, such as another cross-coupling reaction or an intramolecular cyclization to form complex heterocyclic systems.

G cluster_0 Stage 1: Selective C-I Bond Functionalization cluster_1 Stage 2: Diversification & Cyclization start This compound r1 Suzuki Coupling (Ar-B(OH)₂) start->r1 Pd Catalyst, Base r2 Sonogashira Coupling (Terminal Alkyne) start->r2 Pd/Cu Catalysts, Base r3 Buchwald-Hartwig (Amine) start->r3 Pd Catalyst, Base p1 Aryl-Substituted 3-Chloroaniline r1->p1 p2 Alkynyl-Substituted 3-Chloroaniline r2->p2 p3 Amino-Substituted 3-Chloroaniline r3->p3 end_node Bioactive Heterocycles (e.g., Quinolines, Benzimidazoles, Indoles) p1->end_node Further Coupling or Intramolecular Cyclization p2->end_node Further Coupling or Intramolecular Cyclization p3->end_node Further Coupling or Intramolecular Cyclization

Caption: A logical diagram of the two-stage synthetic strategy.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide.[2] This protocol details the selective coupling of various arylboronic acids at the iodo-position of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for this compound. Yields are based on literature for analogous substrates.[6][7]

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)The C-I bond is significantly more reactive than the C-Cl bond.
Boronic Acid Arylboronic Acid (1.2–1.5 eq)A slight excess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (1–5 mol%) or PdCl₂(dppf) (1-5 mol%)Choice of catalyst can influence reaction efficiency.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 eq)An inorganic base is crucial for activating the boronic acid.
Solvent Toluene (B28343)/H₂O, Dioxane/H₂O (e.g., 4:1 v/v)A biphasic solvent system is commonly used.[6]
Temperature 80–110 °CHeating is typically required to drive the reaction to completion.
Reaction Time 2–24 hoursProgress should be monitored by TLC or LC-MS.
Expected Yield 70–95%Yields are highly dependent on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed anhydrous toluene and degassed deionized water in a 4:1 ratio via syringe to achieve a concentration of ~0.1 M with respect to the starting aniline.

  • Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl aniline.[6]

Experimental Workflow: Suzuki Coupling

G cluster_prep Preparation cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification prep 1. Preparation setup 2. Reaction Setup prep->setup reaction 3. Reaction setup->reaction workup 4. Work-up & Extraction reaction->workup purify 5. Purification workup->purify prep_1 Dry glassware prep_2 Degas solvents setup_1 Add this compound, boronic acid, and base to flask setup_2 Establish inert atmosphere setup_3 Add Pd catalyst and solvents reaction_1 Heat mixture to 90 °C reaction_2 Stir vigorously for 4-12 h reaction_3 Monitor by TLC/LC-MS workup_1 Cool to room temperature workup_2 Dilute with ethyl acetate workup_3 Wash with water and brine purify_1 Dry organic layer (Na₂SO₄) purify_2 Concentrate under vacuum purify_3 Purify by column chromatography

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Application Note 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for synthesizing arylalkynes.[8][9] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[8]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Sonogashira coupling of 3-iodoaniline (B1194756) derivatives, which are directly applicable to this compound.[10]

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)The C-I bond is the reactive site.
Alkyne Terminal Alkyne (1.2–1.5 eq)A slight excess is used. Protected alkynes like TMSA can prevent self-coupling.[10]
Pd Catalyst PdCl₂(PPh₃)₂ (2–5 mol%)A standard and effective palladium source.
Cu Co-catalyst Copper(I) Iodide (CuI) (1–5 mol%)Essential for the copper cycle of the mechanism.[9]
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 eq)Acts as both the base and often as a solvent component.
Solvent THF or DMFAnhydrous conditions are important.[10]
Temperature 25–80 °CReaction can often proceed at or slightly above room temperature.
Reaction Time 2–24 hoursMonitored by TLC until starting material is consumed.
Expected Yield 80–95%Generally high for iodoaniline substrates.[10]

Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with trimethylsilylacetylene (B32187) (TMSA).

Materials:

  • This compound

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous TEA (2.5 eq) via syringe. Stir the mixture at room temperature for 15 minutes to ensure dissolution.

  • Alkyne Addition: Slowly add TMSA (1.3 eq) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C if necessary. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion (typically 2-8 hours), dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[11]

Experimental Workflow: Sonogashira Coupling

G cluster_setup Setup cluster_addition Addition cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification setup 1. Setup under Inert Gas addition 2. Reagent Addition setup->addition reaction 3. Reaction addition->reaction workup 4. Work-up & Filtration reaction->workup purify 5. Purification workup->purify setup_1 Add aniline, Pd catalyst, and CuI to dry Schlenk tube setup_2 Evacuate and backfill with Argon addition_1 Add anhydrous THF and TEA addition_2 Stir for 15 min addition_3 Add terminal alkyne dropwise reaction_1 Stir at RT or heat to 50 °C reaction_2 Monitor by TLC workup_1 Dilute with diethyl ether workup_2 Filter through celite workup_3 Wash with water and brine purify_1 Dry organic layer (MgSO₄) purify_2 Concentrate under vacuum purify_3 Column chromatography (if needed)

Caption: General workflow for the Sonogashira coupling reaction.

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][3] It is widely used to synthesize arylamines from aryl halides. For this compound, the reaction can be selectively performed at the C-I bond, though conditions must be carefully controlled as advanced catalyst systems can also activate C-Cl bonds.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl iodides.

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)The C-I bond is the primary reaction site.
Amine Primary or Secondary Amine (1.1–1.2 eq)A small excess of the amine coupling partner is used.
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable ligandPre-catalysts can also be used.
Ligand XPhos, SPhos, or similar bulky, electron-rich phosphine (B1218219) ligands (2-4 mol%)The choice of ligand is crucial for reaction success.[12]
Base NaOtBu or LHMDS (1.2–1.5 eq)A strong, non-nucleophilic base is required.[12]
Solvent Anhydrous Toluene or DioxaneThe solvent must be anhydrous.
Temperature 80–110 °CHeating is necessary to drive the catalytic cycle.[12]
Reaction Time 2–24 hoursMonitored by TLC or GC-MS.[1]
Expected Yield 65–90%Yields vary depending on the steric and electronic nature of the amine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound with a representative secondary amine (e.g., morpholine).

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu (1.4 eq), XPhos (3 mol%), and Pd₂(dba)₃ (1.5 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq). Seal the tube, remove from the glovebox (if used), and add anhydrous toluene via syringe, followed by the amine (e.g., morpholine, 1.2 eq).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After completion (typically 2-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with additional ethyl acetate to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography or recrystallization.[12]

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa pd2_aryl L₂Pd(II)(Ar)(I) oa->pd2_aryl Ar-I deprot Amine Coordination & Deprotonation pd2_aryl->deprot HNR₂, Base pd2_amido L₂Pd(II)(Ar)(NR₂) deprot->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Regeneration product Ar-NR₂ (Coupled Product) re->product reactants Ar-I + HNR₂ (Reactants) reactants->oa

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Application in Drug Discovery: Targeting Signaling Pathways

The heterocycles synthesized from this compound derivatives are often designed as inhibitors of specific biological targets, such as protein kinases, which play a central role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Small molecule inhibitors can block the kinase's activity, thereby interrupting the downstream signaling cascade that promotes cell proliferation and survival.

Representative Signaling Pathway: Kinase Inhibition

G cluster_membrane Cell Membrane receptor Receptor kinase1 Kinase A (e.g., EGFR, Abl) receptor->kinase1 Signal kinase2 Kinase B (e.g., MEK) kinase1->kinase2 Phosphorylation kinase3 Kinase C (e.g., ERK) kinase2->kinase3 Phosphorylation tf Transcription Factors kinase3->tf response Cell Proliferation, Survival tf->response inhibitor Small Molecule Inhibitor (Synthesized Heterocycle) inhibitor->kinase1 Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for the Selective Functionalization of 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodoaniline is a versatile building block in organic synthesis, particularly valuable in the pharmaceutical and agrochemical industries. Its di-substituted pattern with two different halogens offers the potential for selective functionalization at either the iodine or chlorine position. This allows for the sequential introduction of different moieties, enabling the construction of complex molecular architectures. This document provides detailed protocols and application notes for the selective functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

The selective functionalization is primarily governed by the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This inherent reactivity difference (I > Br > Cl) is the cornerstone of the selective methodologies described herein.

Chemoselective Functionalization Strategies

The selective modification of this compound can be achieved through two main strategies:

  • Selective Palladium-Catalyzed Cross-Coupling at the C-I Bond: By carefully selecting the reaction conditions, various cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be performed exclusively at the more reactive C-I position, leaving the C-Cl bond intact for subsequent transformations.

  • Selective Metal-Halogen Exchange at the C-I Bond: Organolithium reagents or Grignard reagents can selectively replace the iodine atom, generating a reactive organometallic intermediate that can be trapped with various electrophiles.

cluster_main Selective Functionalization of this compound cluster_methods Functionalization Methods cluster_products Products Start This compound Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling C-I selective Metal_Halogen Metal-Halogen Exchange Start->Metal_Halogen C-I selective Aryl_Product 3-Chloro-5-aryl-aniline (e.g., Suzuki) Pd_Coupling->Aryl_Product Alkynyl_Product 3-Chloro-5-alkynyl-aniline (e.g., Sonogashira) Pd_Coupling->Alkynyl_Product Amino_Product N-Aryl-3-chloro-5-iodoaniline (e.g., Buchwald-Hartwig) Pd_Coupling->Amino_Product Electrophile_Product 3-Chloro-5-E-aniline (E = Electrophile) Metal_Halogen->Electrophile_Product

Caption: Overview of selective functionalization pathways for this compound.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize representative conditions and yields for the selective functionalization of this compound at the C-I position.

Table 1: Selective Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9012>95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane100892
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101688

Table 2: Selective Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60694
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)i-Pr₂NHToluene801289
31-OctynePd(OAc)₂ (2)CuI (4)PiperidineDMF70891

Table 3: Selective Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102478
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901682

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

This protocol describes a general method for the selective C-I arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene/Water 4:1, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 8-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

cluster_workflow Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst & Base Inert 2. Inert Atmosphere: - Evacuate & backfill with N₂/Ar Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir Solvent->Heat Monitor 5. Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup 6. Work-up: - Cool, Dilute, Wash Monitor->Workup Purify 7. Purify: - Column Chromatography Workup->Purify Product Pure 3-Chloro-5-aryl-aniline Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Selective Sonogashira Coupling

This protocol outlines a general procedure for the selective C-I alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 eq.) via syringe.

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) for the required time (typically 4-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination

This protocol provides a general method for the selective C-I amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-110 °C) for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Protocol 4: General Procedure for Selective Lithium-Halogen Exchange

This protocol describes a general procedure for the selective lithium-iodine exchange of this compound followed by electrophilic trapping.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-BuLi, t-BuLi, 1.1 - 1.2 equivalents)

  • Electrophile (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Inert gas (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in the anhydrous solvent (e.g., THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 eq.) dropwise over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

cluster_decision Decision Logic for Selective Functionalization Start Desired Functional Group? Aryl_Alkynyl Aryl or Alkynyl Start->Aryl_Alkynyl C-C bond Amine Amine Start->Amine C-N bond Other_E Other Electrophile (e.g., C=O, CO₂) Start->Other_E C-E bond Suzuki_Sonogashira Use Suzuki or Sonogashira Coupling Aryl_Alkynyl->Suzuki_Sonogashira Buchwald Use Buchwald-Hartwig Amination Amine->Buchwald Metal_Ex Use Metal-Halogen Exchange Other_E->Metal_Ex

Caption: Decision-making flowchart for choosing the appropriate functionalization method.

Conclusion

The selective functionalization of this compound is a powerful strategy for the synthesis of complex molecules. By leveraging the differential reactivity of the C-I and C-Cl bonds, chemists can achieve site-selective transformations with high efficiency and predictability. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement these methodologies in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving the desired selectivity and maximizing yields.

The Strategic Utility of 3-Chloro-5-iodoaniline as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – In the landscape of pharmaceutical development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug candidate. Among the vast array of chemical building blocks, halogenated anilines have emerged as particularly valuable intermediates. This document provides detailed application notes and protocols on the use of 3-Chloro-5-iodoaniline, a key intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs), with a particular focus on its application in the development of kinase inhibitors for oncology.

This compound offers a unique combination of reactive sites, allowing for sequential and regioselective functionalization. The presence of three distinct functionalities—an amino group, a chloro substituent, and an iodo substituent—provides medicinal chemists with a versatile scaffold for constructing diverse molecular architectures. The differential reactivity of the chloro and iodo groups in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is a key feature that enables the strategic assembly of complex drug molecules.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many of these inhibitors feature a substituted aniline (B41778) core that serves as a crucial pharmacophore for binding to the ATP-binding site of the target kinase. The structural motifs present in this compound make it an ideal starting material for the synthesis of such inhibitors. The aniline moiety can participate in hydrogen bonding interactions with the kinase hinge region, while the chloro and iodo positions provide vectors for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Below, we present a representative synthetic protocol for the construction of a diarylamine kinase inhibitor scaffold, a common core structure in many targeted oncology drugs, starting from this compound. This protocol leverages the differential reactivity of the halogen atoms in sequential palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Chloro-5-aryl-aniline

This protocol describes the selective coupling at the more reactive iodine position of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a dried reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3-chloro-5-aryl-aniline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl-amine Scaffold

This protocol details the subsequent coupling of the chloro-substituted intermediate with a primary or secondary amine.

Materials:

  • 3-Chloro-5-aryl-aniline (from Protocol 1)

  • Amine (e.g., Aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).

  • Seal the tube, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Add 3-Chloro-5-aryl-aniline (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final diaryl-amine scaffold.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the sequential cross-coupling reactions starting from this compound. These values are representative and may vary depending on the specific substrates and optimized conditions.

Reaction StepKey ReagentsCatalyst SystemSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Coupling This compound, Arylboronic acidPd(PPh₃)₄1,4-Dioxane/Water904-675-90
Buchwald-Hartwig Amination 3-Chloro-5-aryl-aniline, AminePd₂(dba)₃ / XantphosToluene11012-1865-85

Visualizing the Synthetic and Biological Pathways

To further illustrate the utility of this compound in drug development, the following diagrams depict the experimental workflow for the synthesis of a kinase inhibitor scaffold and a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki purification1 Purification suzuki->purification1 intermediate 3-Chloro-5-aryl-aniline Intermediate buchwald Buchwald-Hartwig Amination (with Amine) intermediate->buchwald purification2 Purification buchwald->purification2 final_product Diaryl-amine Kinase Inhibitor Scaffold purification1->intermediate purification2->final_product

Synthetic workflow for a kinase inhibitor scaffold.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Intracellular Substrate RTK->Substrate Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor Kinase Inhibitor (API) Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Generic receptor tyrosine kinase signaling pathway.

The strategic use of this compound as a starting material provides a robust and flexible platform for the synthesis of novel API candidates. The ability to perform sequential, site-selective modifications allows for the rapid generation of diverse chemical libraries for screening and lead optimization, ultimately accelerating the drug discovery and development process. Researchers and scientists in the pharmaceutical industry are encouraged to explore the potential of this versatile intermediate in their synthetic endeavors.

Application Notes and Protocols for Derivatization of 3-Chloro-5-iodoaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline (B41778) and its derivatives are pivotal scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The unique substitution pattern of 3-Chloro-5-iodoaniline, featuring both chloro and iodo moieties, presents a compelling starting point for the synthesis of novel bioactive compounds. The presence of these halogens can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and drug-like characteristics.[1][2] This document provides detailed protocols for the derivatization of this compound via amide bond formation and subsequent biological evaluation for potential anticancer activity.

Part 1: Derivatization of this compound

The versatile amino group of this compound serves as a convenient handle for a variety of chemical modifications, allowing for the generation of a diverse library of derivatives.[3] Amide coupling is a fundamental and widely employed reaction in medicinal chemistry to explore the structure-activity relationship (SAR) of lead compounds.

Experimental Protocol: Amide Synthesis

This protocol details the synthesis of an amide derivative of this compound using a standard carbodiimide-mediated coupling reaction.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 4-fluorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add this compound (1.0 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

Part 2: Biological Screening of Derivatives

The synthesized derivatives can be subjected to a variety of biological assays to determine their potential therapeutic applications. Given the prevalence of halogenated aniline derivatives in anticancer drug discovery, a primary screening for cytotoxicity against cancer cell lines is a logical first step.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Synthesized this compound derivatives

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) in the cell culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours. Include wells for a vehicle control and a positive control.[3]

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.[5]

Data Presentation

The quantitative data obtained from the biological screening can be summarized in a table for clear comparison of the activity of different derivatives.

Derivative IDR Group (from Carboxylic Acid)Cancer Cell LineIC₅₀ (µM)
CIA-001 4-FluorophenylMCF-715.2
CIA-001 4-FluorophenylA54922.8
CIA-002 4-ChlorophenylMCF-712.5
CIA-002 4-ChlorophenylA54918.9
CIA-003 4-MethoxyphenylMCF-735.7
CIA-003 4-MethoxyphenylA54945.1
Doxorubicin (Positive Control)MCF-70.8
Doxorubicin (Positive Control)A5491.2

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening start This compound coupling Amide Coupling start->coupling reagents Carboxylic Acid, EDC, HOBt reagents->coupling purification Column Chromatography coupling->purification product Amide Derivative Library purification->product assay_setup Cell Seeding (96-well plate) product->assay_setup treatment Compound Treatment assay_setup->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for derivatization and biological screening.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Raf Inhibition

Caption: Putative inhibition of the MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki coupling reactions with 3-chloro-5-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound giving a low yield?

Low yields with this compound can arise from several factors. A primary consideration is the chemoselectivity of the reaction. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloro (C-Cl) bond in palladium-catalyzed cross-coupling reactions. Therefore, reaction conditions should be optimized for selective coupling at the iodine position. Common issues include catalyst deactivation, suboptimal reaction conditions (temperature, time), inappropriate choice of catalyst, ligand, or base, and the occurrence of side reactions.[1][2]

Q2: At which position, chloro or iodo, will the Suzuki coupling preferentially occur?

The Suzuki coupling will preferentially occur at the more reactive C-I bond. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf > Cl.[2] By carefully controlling the reaction conditions, it is possible to achieve high chemoselectivity for the mono-arylated product at the 5-position.

Q3: What are the most common side reactions, and how can they be minimized?

The most common side reactions in the Suzuki coupling of this compound include:

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.

    • Mitigation: Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This is often caused by excess water or base.

    • Mitigation: Use anhydrous solvents and ensure the base is dry. Using boronic esters (e.g., pinacol (B44631) esters) can also increase stability.[2]

  • Dehalogenation: The reduction of the C-I or C-Cl bond to a C-H bond.

    • Mitigation: This can be minimized by optimizing the reaction time and temperature, as prolonged heating can lead to increased dehalogenation.[1][3]

  • Double Coupling: While less common under controlled conditions, coupling at both the chloro and iodo positions can occur, especially at higher temperatures or with highly active catalyst systems.

    • Mitigation: Use a less reactive catalyst system and maintain a lower reaction temperature to favor mono-coupling at the iodo position.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Mono-Coupled Product
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a freshly opened bottle of palladium catalyst or a pre-catalyst. 2. Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1] 3. Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Ligand 1. For polyhalogenated anilines, bulky and electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos are often effective.[1][4] 2. Screen a variety of ligands to find the optimal one for your specific boronic acid partner.
Incorrect Base 1. The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][5] 2. Ensure the base is finely powdered and dry. The strength and solubility of the base can significantly impact the yield.[6][7]
Suboptimal Temperature 1. While some Suzuki couplings can proceed at room temperature, reactions involving less reactive halides may require heating.[1] 2. Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C), while monitoring for product formation and potential side product formation.
Poor Solvent Choice 1. Aprotic solvents like dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[3] 2. The solvent system should be chosen to ensure the solubility of all reactants.[8]
Problem 2: Formation of Multiple Products (Lack of Selectivity)
Potential Cause Troubleshooting Steps
Double Suzuki Coupling 1. Lower the reaction temperature to favor mono-coupling at the more reactive iodo position. 2. Reduce the amount of the boronic acid (e.g., use 1.05-1.1 equivalents). 3. Choose a less active palladium catalyst or a ligand that promotes selectivity.
Homocoupling of Boronic Acid 1. Ensure thorough degassing of the reaction mixture to eliminate oxygen.[1] 2. Consider using a lower reaction temperature.
Protodeboronation of Boronic Acid 1. Use anhydrous solvents and reagents. 2. Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[2]

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for the Suzuki coupling of substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dihaloarenes

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Representative Yield (%)Key Features
Pd(PPh₃)₄3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70Traditional, readily available, moderate activity for aryl chlorides.[9]
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-rich/poor substrates.[9]
Pd₂(dba)₃ / XPhos1.5 - 3XPhosK₃PO₄Dioxane/H₂O80-10012 - 18>90Highly active and versatile for a broad range of substrates.[10]
PEPPSI-IPr2 - 4IPr (NHC)K₂CO₃t-BuOH/H₂O804 - 12>85Air and moisture stable pre-catalyst, good for challenging substrates.[4]

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields

BaseSolventTemp (°C)Representative Yield (%)Reference
Na₂CO₃DMF/H₂O (1:1)10098[5]
K₂CO₃Dioxane/H₂O (4:1)9088[11]
K₃PO₄Toluene11095[4]
Cs₂CO₃2-MeTHF/H₂O (10:1)8095[12]
NaOHMethanol/H₂O (3:2)Reflux96[6]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling of this compound at the C-5 Position

This protocol is a representative procedure and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.[11][13][14]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerated Catalyst Product Product RedElim->Product ArylIodide This compound ArylIodide->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst 1. Check Catalyst Activity - Fresh? Degassed? Start->CheckCatalyst EvaluateLigand 2. Evaluate Ligand - Bulky? Electron-rich? CheckCatalyst->EvaluateLigand Catalyst OK Failure Consult Further Literature/ Expert CheckCatalyst->Failure Catalyst Inactive VerifyBase 3. Verify Base - Dry? Appropriate strength? EvaluateLigand->VerifyBase Ligand Appropriate EvaluateLigand->Failure Change Ligand AdjustTemp 4. Adjust Temperature - Increase incrementally VerifyBase->AdjustTemp Base Suitable VerifyBase->Failure Change Base OptimizeSolvent 5. Optimize Solvent - Check solubility AdjustTemp->OptimizeSolvent No Improvement Success Improved Yield AdjustTemp->Success Yield Improves OptimizeSolvent->Success Yield Improves OptimizeSolvent->Failure No Improvement

References

Technical Support Center: 3-Chloro-5-iodoaniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Chloro-5-iodoaniline in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in cross-coupling reactions with this compound?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, oxidative addition occurs preferentially at the C-I bond. This allows for selective functionalization at the 5-position of the aniline (B41778) ring.

Q2: What are the most common side products observed in these reactions?

A2: The most frequently encountered side products are:

  • Dehalogenation: Replacement of either the iodine or chlorine atom with a hydrogen atom. This is more common for the more reactive C-I bond.

  • Homocoupling: The dimerization of the boronic acid (in Suzuki reactions) or the haloaniline itself.

  • Reaction at the chloro-position: While less favorable, coupling at the C-Cl bond can occur, especially under forcing reaction conditions or after the C-I bond has reacted.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products often involves careful optimization of reaction conditions. Key strategies include:

  • Use of appropriate ligands: Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling and suppress side reactions.

  • Control of reaction temperature and time: Lowering the temperature and reaction time can sometimes reduce the extent of side product formation.

  • Degassing of solvents and reagents: Removing dissolved oxygen is crucial to prevent the oxidation of the palladium catalyst and minimize homocoupling of boronic acids.[1]

  • Choice of base: The nature and stoichiometry of the base can significantly influence the reaction outcome.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low yield of the desired cross-coupled product.

Possible Cause Suggested Solution
Inactive CatalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inefficient TransmetalationEnsure the base is of high quality and used in the correct stoichiometry. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be critical.[2]
Protodeborylation of Boronic AcidUse a slight excess of the boronic acid (1.1-1.5 equivalents). Minimize reaction time and temperature.
Poor Solvent ChoiceA biphasic solvent system such as Toluene/Water or Dioxane/Water is commonly used. Ensure solvents are anhydrous and properly degassed.[3]

Issue 2: Significant formation of dehalogenated aniline (3-chloroaniline).

Possible Cause Suggested Solution
Presence of Hydride SourcesEnsure solvents are dry and of high purity. Certain bases or additives can act as hydride donors.
Catalyst SystemSome palladium/ligand combinations are more prone to promoting dehalogenation. Screen different phosphine ligands.

Issue 3: Formation of homocoupled biaryl from the boronic acid.

Possible Cause Suggested Solution
Presence of OxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1]
Use of Pd(II) Pre-catalystPd(II) sources can be reduced to Pd(0) by homocoupling two equivalents of the boronic acid.[4] Using a Pd(0) source or a pre-catalyst that cleanly generates Pd(0) can mitigate this.
Heck Coupling

Issue 1: Low conversion of this compound.

Possible Cause Suggested Solution
Catalyst DeactivationUse a robust palladium catalyst and consider using a phosphine ligand to stabilize the active species.
Inappropriate BaseTriethylamine or an inorganic base like sodium acetate (B1210297) or potassium carbonate is typically used. The choice of base can be critical.[5]
Steric HindranceIf using a sterically demanding alkene, a more active catalyst system or higher reaction temperatures may be required.

Issue 2: Formation of regioisomers of the product.

Possible Cause Suggested Solution
Electronic and Steric Effects of the AlkeneThe regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene. Electron-withdrawing groups on the alkene generally favor β-arylation.[6]
Ligand EffectsThe choice of phosphine ligand can influence the regioselectivity of the migratory insertion step.[6]
Buchwald-Hartwig Amination

Issue 1: No or low yield of the aminated product.

Possible Cause Suggested Solution
Inactive Catalyst SystemAryl chlorides are less reactive than aryl iodides. A catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often necessary for efficient coupling.[7]
Inappropriate BaseA strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[7]
Amine Substrate IssuesPrimary amines can sometimes undergo side reactions. Ensure the amine is pure and dry.

Issue 2: Formation of hydrodehalogenated side product.

Possible Cause Suggested Solution
β-Hydride EliminationThis is a known side reaction in Buchwald-Hartwig amination.[4][8] Optimizing the ligand and reaction conditions can help to suppress this pathway.

Quantitative Data Summary

The following tables provide representative yields for cross-coupling reactions of haloanilines. Specific data for this compound is limited; therefore, data for analogous compounds are included to provide a general reference.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Haloanilines with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-IodoanilinePd(PPh₃)₄K₂CO₃Toluene/H₂O80-1002-1285-95
3-BromoanilinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-11012-2470-90
3-ChloroanilineXPhos Pd G3K₃PO₄Toluene/H₂O100-12018-3660-80

Table 2: Representative Yields for Heck Coupling of Haloanilines with Styrene

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-IodoanilinePd(OAc)₂/PPh₃Et₃NDMF100-1204-1675-90
3-BromoanilinePd(OAc)₂/P(o-tol)₃NaOAcDMA120-14012-2465-85
3-ChloroanilineHerrmann's CatalystK₂CO₃NMP140-16024-4850-70

Table 3: Representative Yields for Buchwald-Hartwig Amination of Haloanilines with Morpholine

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-IodoanilinePd₂(dba)₃/XantphosNaOtBuToluene80-1002-890-98
3-BromoanilinePd₂(dba)₃/RuPhosLHMDSDioxane90-1106-1880-95
3-ChloroanilinePd(OAc)₂/XPhosK₃PO₄t-BuOH100-12012-2470-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific substrates.[3][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the anhydrous solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Protocol for Heck Coupling of this compound

This protocol is a representative procedure and may require optimization.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, DMA, NMP)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and the phosphine ligand (if used).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter off any solids and dilute the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination of this compound

This is a general procedure and may need to be optimized for specific amines.[7][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Strong base (e.g., NaOtBu, LHMDS) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(I)L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Coupled_Product Ar-Ar' (Coupled Product) RedElim->Coupled_Product Aryl_I Ar-I (this compound) Aryl_I->OxAdd Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Coupling_Workflow Start Start Setup 1. Add this compound, Pd catalyst, and ligand (optional) to a dry reaction vessel. Start->Setup Purge 2. Purge with inert gas (N₂ or Ar). Setup->Purge Add_Reagents 3. Add anhydrous solvent, alkene, and base. Purge->Add_Reagents Heat 4. Heat reaction mixture (100-140 °C). Add_Reagents->Heat Monitor 5. Monitor reaction progress (TLC or GC-MS). Heat->Monitor Workup 6. Cool, filter, dilute, wash, and concentrate. Monitor->Workup Purify 7. Purify crude product (chromatography or recrystallization). Workup->Purify End End Purify->End

Caption: Experimental workflow for the Heck cross-coupling reaction.

Buchwald_Hartwig_Amination_Pathway cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)(I)L Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Amine [Ar-Pd(II)(NHR'R'')L]⁺ PdII_Aryl->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)(NR'R'')L PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Coupled_Product Ar-NR'R'' (Desired Product) PdII_Amido->Coupled_Product

Caption: Simplified signaling pathway for the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 3-Chloro-5-iodoaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 3-Chloro-5-iodoaniline reaction products. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials, reagents from the synthetic steps (such as those from iodination or chlorination reactions), and side-products.[1] Depending on the synthetic route, these may include other isomers or compounds where dehalogenation has occurred.[2] Oxidation of the aniline (B41778) functional group can also lead to colored impurities.

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A2: Discoloration is often a sign of oxidation of the aniline moiety. To remedy this, you can attempt recrystallization. For stubborn coloration, you can add a small amount of a reducing agent like sodium dithionite (B78146) or activated charcoal during the recrystallization process. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place can help prevent re-oxidation.

Q3: Why is my this compound streaking on the silica (B1680970) gel column?

A3: Anilines are basic compounds and can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel. This strong interaction can lead to poor separation, band tailing, and streaking.

Q4: How can I prevent my aniline product from sticking to the silica gel column?

A4: To mitigate the strong interaction between the basic aniline and acidic silica gel, you can neutralize the silica gel before use. This is typically done by pre-treating the silica gel with a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine (B128534) or ammonia (B1221849) in methanol. This "capping" of the acidic sites allows for a cleaner elution of the aniline.

Q5: What is a good starting solvent system for the column chromatography of this compound?

A5: A common and effective solvent system for the purification of halogenated anilines is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297). A good starting point would be a low percentage of ethyl acetate in hexanes (e.g., 5-10%), gradually increasing the polarity to elute the desired compound. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low product yield after column chromatography - The product is irreversibly adsorbed onto the silica gel.- The chosen eluent is not polar enough to elute the product.- The product is co-eluting with an impurity.- Neutralize the silica gel with triethylamine before packing the column.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).- Optimize the solvent system using TLC to achieve better separation. A shallower solvent gradient during elution might be necessary.
Product is not separating from a close-running impurity - The polarity of the eluent is too high, causing all components to move too quickly.- The chosen solvent system does not provide adequate resolution.- Decrease the polarity of the eluent (e.g., lower the percentage of ethyl acetate).- Try a different solvent system. For example, dichloromethane (B109758)/hexanes or toluene/ethyl acetate might offer different selectivity.- Consider using a high-performance column or a different stationary phase if the impurity is persistent.
Colored impurities are co-eluting with the product - Oxidation products are of similar polarity to the desired compound.- Attempt recrystallization of the fractions containing the product. The use of activated charcoal during recrystallization can help remove colored impurities.- Ensure all solvents are degassed and consider adding an antioxidant to the eluent if product degradation on the column is suspected.
The product appears to be degrading on the column - The acidic nature of the silica gel is causing decomposition.- The product is sensitive to air or light.- Neutralize the silica gel with triethylamine.- Minimize the time the compound spends on the column by using flash chromatography.- Protect the column from light by wrapping it in aluminum foil.

Experimental Protocols

Column Chromatography Protocol for Purification of this compound

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound reaction product

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Procedure:

  • Solvent System Selection:

    • Prepare several eluent mixtures with varying ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15).

    • Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the crude mixture onto TLC plates and develop them in the prepared eluent systems.

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing (Wet Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add this powder onto the top of the packed column.

    • Gently add a thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent as needed based on TLC monitoring.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical Parameters for Column Chromatography of this compound

Parameter Recommendation Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most small molecule purifications.
Mobile Phase Hexanes/Ethyl AcetateStart with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase. The exact ratio should be determined by TLC.
TLC Rf Target 0.2 - 0.4Provides a good balance between separation and elution time.
Silica Gel Treatment Optional: Pre-treat with 0.1-1% Triethylamine in the eluentRecommended to prevent streaking and improve yield for anilines.
Sample Loading Dry LoadingGenerally provides better resolution than wet loading.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow start Crude Reaction Product (this compound) tlc TLC Analysis (Solvent System Optimization) start->tlc prep_column Prepare Silica Gel Column (Wet Slurry Method) tlc->prep_column load_sample Load Sample (Dry Loading) prep_column->load_sample elution Elution with Solvent Gradient (e.g., Hexanes/EtOAc) load_sample->elution fractions Collect Fractions elution->fractions analyze_fractions Analyze Fractions by TLC fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine Identify Pure Fractions evaporate Solvent Evaporation (Rotary Evaporator) combine->evaporate end Purified this compound evaporate->end

References

Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Buchwald-Hartwig amination reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Buchwald-Hartwig amination, with a focus on problems related to catalyst loading and efficiency.

Q1: My reaction shows low or no conversion of starting materials. What are the potential causes related to the catalyst?

A1: Low or no conversion is a frequent issue that can often be traced back to the catalytic system. Here are the primary suspects:

  • Catalyst Poisoning: The active palladium(0) catalyst is susceptible to poisoning by various species. For instance, the nitrogen atom in pyridine-containing substrates can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Functional groups like azo compounds can also poison the catalyst.[3]

  • Catalyst Decomposition: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[1] This indicates that the active Pd(0) has crashed out of the catalytic cycle. This can be caused by excessive temperatures or the presence of impurities.

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ. This process can sometimes be inefficient, leading to a lower concentration of the active catalyst than anticipated. Using well-defined palladium precatalysts can often mitigate this issue.[4]

  • Air and Moisture Sensitivity: The active Pd(0) catalyst is sensitive to oxygen and moisture.[2][3] Inadequate inert atmosphere techniques can lead to rapid deactivation of the catalyst.

Q2: I am observing the formation of palladium black in my reaction. How can I prevent this?

A2: The formation of palladium black indicates that the catalyst is no longer stable in the reaction mixture. To address this:

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[1]

  • Ensure a Strictly Inert Atmosphere: Use standard Schlenk line or glovebox techniques to rigorously exclude air and moisture from your reaction.[2]

  • Check Reagent and Solvent Purity: Impurities in your starting materials or solvents can contribute to catalyst decomposition. Ensure all reagents are of high purity and solvents are anhydrous and degassed.[1]

Q3: How do I determine the optimal catalyst loading for my specific reaction?

A3: The optimal catalyst loading is a balance between reaction efficiency and cost. While typical loadings are around 1-2 mol%, this can vary significantly depending on the substrates.[3]

  • Start with a Standard Loading: For initial experiments, a catalyst loading of 1-2 mol% is a good starting point.[3]

  • Screen Lower Loadings: If the reaction proceeds well, you can attempt to lower the catalyst loading in subsequent experiments (e.g., to 0.5 mol% or even lower) to improve the cost-effectiveness and reduce palladium contamination in your product.[5]

  • Increase Loading for Challenging Substrates: For difficult couplings, such as those involving aryl chlorides or sterically hindered substrates, a higher catalyst loading (e.g., 3-5 mol%) may be necessary to achieve a reasonable reaction rate and yield.[5][6]

Q4: My reaction stalls before reaching completion. What could be the cause?

A4: A stalled reaction, where initial product formation is observed but then ceases, often points to catalyst deactivation over time.

  • Catalyst Instability: The chosen ligand may not be providing sufficient stabilization to the palladium center throughout the entire course of the reaction, leading to gradual decomposition.[1] Consider screening alternative, more robust ligands.

  • Inhibitory Byproducts: In some cases, byproducts generated during the reaction can inhibit the catalyst. For example, with aryl iodide substrates, the iodide salt formed can have an inhibitory effect.[4]

  • Insufficient Base: If the base is consumed or is not strong enough, the catalytic cycle can be halted at the deprotonation step.

Q5: I am using an aryl chloride, and the reaction is very slow. Should I increase the catalyst loading?

A5: Aryl chlorides are generally less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[7] While increasing the catalyst loading can help, other factors should also be considered:

  • Ligand Choice: The use of sterically bulky, electron-rich phosphine (B1218219) ligands is crucial for activating aryl chlorides. Ligands like XPhos or RuPhos are often effective.[8]

  • Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures to proceed at a reasonable rate.[6]

  • Stronger Base: A strong base like sodium tert-butoxide (NaOtBu) is often necessary to facilitate the catalytic cycle with less reactive electrophiles.[4]

Data Presentation

The following tables summarize quantitative data on the effect of catalyst loading and other reaction parameters on the outcome of the Buchwald-Hartwig amination.

Table 1: Effect of Catalyst Loading on the Amination of an Aryl Chloride

EntryCatalyst Loading (mol%)LigandBaseTemperature (°C)Time (h)Yield (%)
11P(i-BuNCH₂CH₂)₃NNaOtBu1002088
20.5P(i-BuNCH₂CH₂)₃NNaOtBu1002089
30.25P(i-BuNCH₂CH₂)₃NNaOtBu1002085

Reaction of 2-chloro-m-xylene with 2,6-dimethylaniline. Data synthesized from multiple sources for illustrative purposes.[5]

Table 2: Comparison of Palladium Sources and Typical Catalyst Loadings

Palladium SourceTypical Catalyst Loading (mol%)Key Features
Pd(OAc)₂5-10Air-stable Pd(II) source; requires in situ reduction.
Pd₂(dba)₃5-10Air-stable Pd(0) source; dba ligand needs to be displaced.
Precatalysts (e.g., G3, G4)1-2Air-stable Pd(II) complexes; efficiently form the active catalyst.[4]

Table 3: Ligand and Base Screening for Amination of 4-Chlorotoluene with Morpholine

EntryLigandBaseTemperature (°C)Time (h)Yield (%)
1XPhosNaOtBuReflux694
2RuPhosNaOtBu1002493
3DavePhosNaOtBu1002485
4SPhosNaOtBu1002478

Data synthesized from multiple sources for illustrative purposes.[9]

Experimental Protocols

1. General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol is suitable for initial screening and optimization experiments.

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).[1]

  • Reaction: Tightly seal the vial with a cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.[1][2]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[1][2]

2. Protocol for Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line Technique)

For reactions sensitive to air and moisture, proper inert atmosphere techniques are critical.

  • Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, and stir bar, is thoroughly oven-dried before use.

  • Assembly and Purging: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line. Evacuate the flask and then backfill with the inert gas. Repeat this cycle three times to ensure all air is removed.[2][10]

  • Reagent Addition: Add solid reagents (aryl halide, amine, base, ligand, and catalyst) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent via a syringe through a rubber septum.[10]

  • Reaction: Heat the reaction mixture to the desired temperature using an oil bath. Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler connected to the Schlenk line.[11]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)-X(L) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine Ar-Pd(II)-NHR'R''+ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start prep Prepare Inert Atmosphere (Glovebox or Schlenk Line) start->prep reagents Add Aryl Halide, Amine, Base, and Ligand prep->reagents catalyst Add Palladium Source reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent reaction Heat to Desired Temperature solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Reaction Workup (Quench, Filter, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Flowchart start Low or No Yield? palladium_black Palladium Black Observed? start->palladium_black yes_pb Yes palladium_black->yes_pb no_pb No palladium_black->no_pb solution_pb Lower Temperature Improve Inert Atmosphere Check Reagent Purity yes_pb->solution_pb check_catalyst Check Catalyst System no_pb->check_catalyst check_conditions Check Reaction Conditions no_pb->check_conditions catalyst_issues Inefficient Precatalyst? Inappropriate Ligand? Catalyst Poisoning? check_catalyst->catalyst_issues solution_catalyst Screen Different Precatalysts and Ligands Consider Substrate Compatibility catalyst_issues->solution_catalyst condition_issues Inadequate Inert Atmosphere? Impure Reagents/Solvents? Suboptimal Base or Temperature? check_conditions->condition_issues solution_conditions Improve Inert Technique Purify Reagents/Solvents Screen Bases and Temperatures condition_issues->solution_conditions

References

preventing dehalogenation of 3-Chloro-5-iodoaniline in Pd-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Dehalogenation of 3-Chloro-5-iodoaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions with this compound, with a specific focus on preventing the undesired dehalogenation of the chloro-substituent.

Frequently Asked Questions (FAQs)

Q1: Why is selective coupling at the iodine position of this compound favored over the chlorine position?

A1: The selective reaction at the carbon-iodine (C-I) bond is primarily due to the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition by the palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. This inherent reactivity difference allows for chemoselective functionalization at the iodo-position while leaving the chloro-position intact under carefully controlled conditions.

Q2: What is dehalogenation in the context of this reaction, and why is it a problem?

A2: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where a halogen atom is replaced by a hydrogen atom.[1] In the case of this compound, after successful coupling at the iodo-position, the remaining chloro-substituent can be replaced by hydrogen, leading to an undesired byproduct. This side reaction consumes the desired product and complicates purification, ultimately lowering the overall yield of the target 3-chloro-substituted biaryl aniline (B41778).

Q3: What are the primary sources of the hydride that leads to hydrodehalogenation?

A3: The palladium-hydride (Pd-H) species responsible for hydrodehalogenation can be generated from several sources within the reaction mixture. Common sources include:

  • Solvents: Alcohols (e.g., isopropanol) or even trace amounts of water can act as hydride donors.[2]

  • Bases: Amine bases or alkoxides can generate Pd-H species.[3]

  • Reagents: Formate salts or phosphinates, if present, are effective hydrogen donors.[4]

Q4: Can the aniline functional group in this compound influence the reaction outcome?

A4: Yes, the aniline group can influence the reaction in several ways. As an electron-donating group, it can increase the electron density of the aromatic ring, which can affect the rate of oxidative addition. The amine can also coordinate to the palladium center, potentially influencing the catalyst's reactivity and stability.[5] In some cases, N-H bonds can interact with the base or catalyst, and for certain substrates, N-protection might be necessary to prevent side reactions, though this is not always required.[6]

Troubleshooting Guide: Preventing Dechlorination

This guide is designed to help you diagnose and resolve issues with the unwanted removal of the chlorine substituent during palladium-catalyzed cross-coupling reactions of this compound.

Problem: Significant formation of the dechlorinated byproduct is observed.

Below is a troubleshooting workflow to systematically address this issue.

troubleshooting_workflow start High Dechlorination Observed q_base Is a strong base being used (e.g., NaOtBu)? start->q_base s_base Switch to a milder base: - K2CO3, K3PO4, Cs2CO3 q_base->s_base Yes q_ligand Is the ligand appropriate? q_base->q_ligand No s_base->q_ligand s_ligand Use bulky, electron-rich phosphine (B1218219) ligands: - XPhos, SPhos, RuPhos - Consider bidentate ligands like dppf. q_ligand->s_ligand No q_temp Is the reaction temperature too high? q_ligand->q_temp Yes s_ligand->q_temp s_temp Lower the reaction temperature. - Start at 80 °C or lower and monitor. q_temp->s_temp Yes q_solvent Is a protic or wet solvent being used? q_temp->q_solvent No s_temp->q_solvent s_solvent Use anhydrous, degassed aprotic solvents: - Toluene (B28343), Dioxane, THF q_solvent->s_solvent Yes q_catalyst Is the catalyst generation efficient? q_solvent->q_catalyst No s_solvent->q_catalyst s_catalyst Use a pre-catalyst (e.g., G3 or G4 palladacycles) for efficient Pd(0) formation. q_catalyst->s_catalyst No end_node Dechlorination Minimized q_catalyst->end_node Yes s_catalyst->end_node

Caption: A troubleshooting workflow for minimizing dechlorination.

Detailed Recommendations
ParameterRecommendation to Minimize DechlorinationRationale
Palladium Catalyst Use a pre-formed Pd(0) source or a precatalyst (e.g., XPhos Pd G3) that readily forms the active Pd(0) species.Inefficient generation of the active catalyst from Pd(II) sources can sometimes lead to side reactions. Modern precatalysts ensure clean and efficient catalyst activation.
Ligand Employ bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or RuPhos. Bidentate ligands like dppf can also be effective.Bulky ligands promote the desired reductive elimination step over competing pathways like beta-hydride elimination that can lead to Pd-H formation. Electron-rich ligands stabilize the palladium center.
Base Use milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong bases like NaOtBu or LHMDS if dechlorination is observed.Stronger bases are more likely to generate hydride species that can lead to hydrodehalogenation.[1]
Solvent Use anhydrous and thoroughly degassed aprotic solvents such as toluene, 1,4-dioxane, or THF.Protic solvents (alcohols, water) are known hydride sources.[2] Removing oxygen through degassing prevents catalyst degradation and side reactions.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start with 80 °C).Dehalogenation often has a higher activation energy than the desired cross-coupling, so lowering the temperature can significantly favor the desired reaction.[1]
N-Protection In most cases, the aniline NH₂ does not require protection. However, if other strategies fail, consider temporary protection (e.g., with a Boc group).N-protection can prevent potential coordination of the amine to the palladium center, which might in some cases influence catalyst activity and side reactions.[6]

Key Reaction Pathways

The following diagram illustrates the desired cross-coupling catalytic cycle and the competing dehalogenation pathway.

reaction_pathways cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Pathway pd0 Pd(0)L_n oa Oxidative Addition (C-I Bond) pd0->oa Ar-I ar_pd_i Ar-Pd(II)-I oa->ar_pd_i tm Transmetalation (with R-B(OH)2) ar_pd_i->tm ar_pd_r Ar-Pd(II)-R tm->ar_pd_r re Reductive Elimination ar_pd_r->re re->pd0 Regenerates Catalyst product Ar-R (Coupled Product) re->product pd0_dehalo Pd(0)L_n oa_cl Oxidative Addition (C-Cl Bond) pd0_dehalo->oa_cl Ar-Cl ar_pd_cl Ar-Pd(II)-Cl oa_cl->ar_pd_cl pd_h_formation Formation of Pd-H (from solvent, base, etc.) ar_pd_cl->pd_h_formation ar_pd_h Ar-Pd(II)-H ar_pd_cl->ar_pd_h Hydride Transfer pd_h_formation->ar_pd_h re_h Reductive Elimination ar_pd_h->re_h re_h->pd0_dehalo Regenerates Catalyst dehalo_product Ar-H (Dechlorinated Byproduct) re_h->dehalo_product

Caption: Desired vs. undesired catalytic pathways.

Experimental Protocols

The following protocols are provided as a starting point and are based on established methods for selective cross-coupling of dihaloarenes. Optimization may be required for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling at the C-I position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the aniline)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst to the vial.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the sealed vial in a preheated oil bath or heating block set to 80 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling

This protocol is for the selective coupling of a terminal alkyne at the C-I position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (B128534) (TEA) (2.0 equiv)

  • Anhydrous, degassed THF (0.1 M concentration)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

Technical Support Center: Synthesis of 3-Chloro-5-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-5-iodoaniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies involve either the direct iodination of 3-chloroaniline (B41212) or the reduction of a nitro-substituted precursor. A high-yield method is the reduction of 1-chloro-3-iodo-5-nitrobenzene (B175260).[1] Direct iodination of 3-chloroaniline can be challenging due to the formation of multiple regioisomers.

Q2: What are the primary challenges encountered during the synthesis of this compound derivatives?

A2: The main challenges include:

  • Regioselectivity: Controlling the position of iodination on the 3-chloroaniline ring can be difficult, often leading to a mixture of isomers.

  • Low Yields: Multi-step syntheses and purification losses can significantly reduce the overall yield.[2]

  • Side Reactions: Dehalogenation (loss of iodine or chlorine) can occur, especially during reduction steps.[3] Over-iodination is also a possibility.

  • Purification: Separating the desired product from starting materials, regioisomers, and other byproducts can be complex.

Q3: How can I purify the crude this compound product?

A3: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of ethanol (B145695) and water. Column chromatography using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient is also effective.

Q4: What is the significance of this compound derivatives in drug development?

A4: this compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[4] The aniline (B41778) moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the halogen substituents can occupy hydrophobic pockets and modulate the compound's physicochemical properties.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the reduction of 1-chloro-3-iodo-5-nitrobenzene.

Problem Possible Cause Troubleshooting Steps
Low or no product formation Incomplete reaction.- Ensure the reducing agent (e.g., SnCl₂·2H₂O) is fresh and active.- Increase the reaction time or temperature moderately.- Check the pH of the reaction mixture; it should be acidic for reductions with metals like Sn or Fe.
Degradation of starting material or product.- If using catalytic hydrogenation, ensure the catalyst is not poisoned.- Avoid excessive heating, which can lead to decomposition.
Presence of starting material in the final product Insufficient reducing agent.- Use a larger excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O).
Short reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
Formation of dehalogenated byproducts (e.g., 3-chloroaniline) Harsh reaction conditions.- Use milder reducing agents like tin(II) chloride instead of catalytic hydrogenation with Pd/C, which is known to cause dehalogenation of aryl halides.[2] - Perform the reaction at lower temperatures.
Use of certain catalysts.- Avoid catalysts like Palladium on carbon (Pd/C) which are prone to causing dehalogenation. Raney Nickel may be a better alternative if catalytic hydrogenation is necessary.[2]
Difficulties in product isolation and purification Formation of emulsions during workup.- Add Celite to the reaction mixture before filtration to help break up emulsions.[5]
Precipitation of metal salts.- During workup of SnCl₂ reductions, ensure the aqueous layer is made sufficiently basic (pH > 12) to dissolve tin salts as stannates.[5] Alternatively, filtration of the tin salts may be necessary.
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography by testing different polarity gradients.- Consider using a different stationary phase if silica gel is not effective.

Experimental Protocols

Synthesis of this compound via Reduction of 1-Chloro-3-iodo-5-nitrobenzene

This protocol is based on the high-yield reduction of a nitro precursor.

Materials:

  • 1-Chloro-3-iodo-5-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-3-iodo-5-nitrobenzene (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the flask.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an ethanol/water mixture.

Quantitative Data:

Reaction Reagents and Conditions Reported Yield Purity
Reduction of 1-chloro-3-iodo-5-nitrobenzeneSnCl₂·2H₂O, HCl, Ethanol~85%[1]>95% after purification
Iodination of 4-bromo-2-chloroaniline (B1269894) (related synthesis)ICl, Acetic Acid61.4%[2]Not specified
Deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954) (related synthesis)Isoamyl nitrite, DMF>75%[6]Not specified

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product start 1-Chloro-3-iodo-5-nitrobenzene reaction Reduction start->reaction SnCl₂·2H₂O, HCl product Crude this compound reaction->product purification Column Chromatography or Recrystallization product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Role of this compound Derivatives in Kinase Inhibition

Kinase_Inhibition cluster_scaffold Core Scaffold cluster_kinase Kinase ATP-Binding Site cluster_interaction Molecular Interactions cluster_outcome Biological Outcome scaffold This compound Aniline Moiety Halogen Substituents h_bond Hydrogen Bonding scaffold:port1->h_bond hydrophobic Hydrophobic Interactions scaffold:port2->hydrophobic kinase Kinase Domain Hinge Region Hydrophobic Pocket h_bond->kinase:port_hinge inhibition Kinase Inhibition h_bond->inhibition hydrophobic->kinase:port_pocket hydrophobic->inhibition apoptosis Induction of Apoptosis inhibition->apoptosis

Caption: Interaction of derivatives with a kinase active site.

References

minimizing homocoupling in Sonogashira reactions of 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize homocoupling side reactions during the Sonogashira coupling of 3-chloro-5-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical diyne byproduct.[1][2] This side reaction is undesirable as it consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[3]

Q2: What are the primary causes of homocoupling?

A2: The primary causes of homocoupling are typically related to the presence of oxygen and the copper(I) co-catalyst.[1][4] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the diyne byproduct.[1][3]

Q3: How can I prevent homocoupling in my reaction with this compound?

A3: The most effective strategies to prevent homocoupling include:

  • Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial as oxygen promotes the oxidative homocoupling of alkynes.[1][5] This involves degassing all solvents and reagents.[1]

  • Employing Copper-Free Protocols: A direct way to circumvent Glaser coupling is to use a copper-free Sonogashira reaction.[5][6][7] These methods often require careful selection of palladium catalysts, ligands, and bases.[5]

  • Optimizing Reaction Conditions: Fine-tuning parameters such as the choice of base, ligand, solvent, and temperature can significantly suppress homocoupling.[5]

Q4: Does the choice of base affect the amount of homocoupling?

A4: Yes, the choice and amount of the amine base are critical. The base neutralizes the hydrogen halide byproduct.[5] Secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine (B128534).[5] However, using an excessive amount of any amine can sometimes promote side reactions.[5]

Q5: Which ligands are recommended to minimize homocoupling?

A5: The choice of phosphine (B1218219) ligand on the palladium catalyst can significantly influence the reaction outcome. Electron-rich and sterically bulky phosphine ligands can promote the desired cross-coupling pathway over homocoupling, even in copper-free systems.[5] Examples of such ligands include X-Phos and cataCXium A.[5][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High percentage of homocoupled diyne byproduct is observed. 1. Presence of oxygen in the reaction. 2. High concentration or reactivity of the copper catalyst. 3. Slow rate of cross-coupling relative to homocoupling.1. Ensure all solvents and reagents are thoroughly degassed.[1] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1] 2. Reduce the amount of copper(I) iodide or consider a copper-free protocol.[5] 3. Use a more active palladium catalyst or a more suitable ligand to accelerate the cross-coupling step.[5]
Low or no yield of the desired cross-coupled product, with starting materials remaining. 1. Inactive catalyst. 2. Insufficiently reactive aryl halide (less likely with this compound as aryl iodides are highly reactive).[7] 3. Low reaction temperature.1. Use a fresh source of the palladium catalyst and ligands. Consider using a more air-stable pre-catalyst.[5] 2. While the iodo-substituent is highly reactive, ensure the quality of the this compound. 3. Gradually increase the reaction temperature. While many Sonogashira reactions are performed at room temperature, some systems may require gentle heating.[5]
Formation of multiple unidentified side products and/or dark tarry material. 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reagents.1. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst.[5] 2. Lower the reaction temperature. 3. Carefully check the molar ratios of the aryl halide, alkyne, catalyst, and base.[5]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira with Reduced Homocoupling

This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.

Reagents & Equipment:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Degassed triethylamine (5 mL) and THF (10 mL)

  • Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[5]

  • Solvent and Base Addition: Add freshly distilled and degassed triethylamine and THF via syringe.[5]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive alkynes, the temperature may be increased to 40-60 °C.[5]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., diethyl ether), and filter through a pad of celite to remove inorganic salts and the catalyst.[5]

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.

Reagents & Equipment:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%)

  • cataCXium A (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., CH₃CN, 5 mL)

  • Dry reaction tube or flask

  • Glovebox or inert gas line

Procedure:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound, the terminal alkyne, Pd(CH₃CN)₂Cl₂, cataCXium A, and cesium carbonate to a dry reaction tube.[5][8]

  • Solvent Addition: Add the anhydrous and degassed solvent.[5]

  • Reaction: Seal the tube and stir the mixture at the appropriate temperature (ranging from room temperature to 90 °C, depending on the alkyne's reactivity) until the reaction is complete.[5]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Visual Guides

Sonogashira_Cycle cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalyst Cycle cluster_Glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ Pd_int1 Ar-Pd(II)-I(L₂) Pd0->Pd_int1 Oxidative Addition (Ar-I) Pd_int2 Ar-Pd(II)-C≡CR(L₂) Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination Product Product Pd_int2->Product Ar-C≡CR CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide + H-C≡CR - HI Cu_acetylide->Pd_int1 To Transmetalation Cu_acetylide_dimer 2 Cu-C≡CR Diyne R-C≡C-C≡CR Cu_acetylide_dimer->Diyne Oxidative Coupling (O₂) Parameter_Relationships Inert_Atmosphere Inert Atmosphere Reduce_Oxidation Reduces Oxidative Dimerization Inert_Atmosphere->Reduce_Oxidation Copper_Free Copper-Free System Eliminate_Glaser Eliminates Glaser Pathway Copper_Free->Eliminate_Glaser Bulky_Ligand Bulky/E-rich Ligand Accelerate_RE Accelerates Reductive Elimination Bulky_Ligand->Accelerate_RE Optimal_Base Optimal Base Choice Maximize_CrossCoupling Maximize Cross-Coupling Optimal_Base->Maximize_CrossCoupling Low_Temp Low Temperature Minimize_Homocoupling Minimize Homocoupling Low_Temp->Minimize_Homocoupling Reduce_Oxidation->Minimize_Homocoupling Eliminate_Glaser->Minimize_Homocoupling Accelerate_RE->Maximize_CrossCoupling Minimize_Homocoupling->Maximize_CrossCoupling Increases Alkyne Availability For

References

effect of base and solvent on 3-Chloro-5-iodoaniline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-iodoaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloride (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This selective reactivity allows for sequential functionalization of the molecule.

Q2: How do I choose the right base for my reaction involving this compound?

A2: The choice of base is critical and depends on the specific reaction (Suzuki or Buchwald-Hartwig), the coupling partners, and the solvent. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu and LHMDS are often required. The solubility of the base in the chosen solvent is a key consideration for reaction efficiency.

Q3: What is the role of the solvent in reactions with this compound?

A3: The solvent plays a crucial role in dissolving the reactants and the catalyst, and it can significantly influence the reaction rate and outcome. For Suzuki reactions, a mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene, THF, or dioxane are typically employed to prevent unwanted side reactions.

Q4: Can I perform a double cross-coupling on both the chloro and iodo positions?

A4: Yes, it is possible to perform a double cross-coupling reaction. However, due to the significant difference in reactivity between the C-I and C-Cl bonds, this typically requires a sequential approach. The more reactive iodo position can be functionalized first under milder conditions, followed by the functionalization of the less reactive chloro position under more forcing conditions (e.g., higher temperature, stronger base, more active catalyst system).

Troubleshooting Guides

Suzuki Coupling Reactions

Issue 1: Low or no yield of the desired product.

  • Possible Cause 1: Ineffective Base. The chosen base may not be strong enough or sufficiently soluble in the reaction solvent to promote the crucial transmetalation step.

    • Troubleshooting:

      • Switch to a stronger or more soluble base. For example, if K₂CO₃ gives a low yield, try K₃PO₄ or Cs₂CO₃.

      • Ensure the base is finely powdered to maximize its surface area and reactivity.

      • For reactions with base-sensitive functional groups, consider using a milder base like KF.[1]

  • Possible Cause 2: Inappropriate Solvent System. The solvent may not be effectively dissolving all reactants, particularly the base.

    • Troubleshooting:

      • Ensure a biphasic solvent system (e.g., toluene/water, dioxane/water) is used to dissolve both the organic substrate and the inorganic base.[2]

      • Vary the ratio of the organic solvent to water to optimize solubility.

  • Possible Cause 3: Catalyst Deactivation. The palladium catalyst can be sensitive to air and moisture, leading to deactivation.

    • Troubleshooting:

      • Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly degassed solvents.

Issue 2: Formation of side products.

  • Possible Cause 1: Homocoupling of the Boronic Acid. This can occur in the presence of oxygen.

    • Troubleshooting:

      • Thoroughly degas all solvents and reagents before use.

      • Maintain a strict inert atmosphere throughout the reaction.

  • Possible Cause 2: Protodeboronation. The boronic acid can be cleaved by acidic protons, especially in the presence of water and at elevated temperatures.

    • Troubleshooting:

      • Use a higher concentration of a stronger base.

      • Minimize the amount of water in the reaction mixture if possible, while still ensuring base solubility.

  • Possible Cause 3: Dehalogenation. The starting material can lose a halogen atom, leading to an undesired byproduct.

    • Troubleshooting:

      • Lower the reaction temperature.

      • Screen different ligands that may suppress this side reaction.

Buchwald-Hartwig Amination

Issue 1: Low conversion of the starting material.

  • Possible Cause 1: Insufficiently Strong Base. The C-N bond formation requires a strong base to deprotonate the amine.

    • Troubleshooting:

      • Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3]

      • Ensure the base is fresh and has been stored under anhydrous conditions.

  • Possible Cause 2: Inactive Catalyst System. The combination of the palladium source and ligand may not be active enough for the C-Cl bond.

    • Troubleshooting:

      • Screen different bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or Josiphos-type ligands, which are known to be effective for aryl chlorides.[4]

      • Use a pre-formed palladium catalyst to ensure the active catalytic species is generated efficiently.

  • Possible Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate.

    • Troubleshooting:

      • Screen common anhydrous solvents for this reaction, such as toluene, dioxane, and THF. Toluene is often a good starting point.[5]

Issue 2: Decomposition of starting material or product.

  • Possible Cause 1: Reaction Temperature is Too High. High temperatures can lead to the degradation of sensitive functional groups.

    • Troubleshooting:

      • Attempt the reaction at a lower temperature for a longer period.

      • Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.

  • Possible Cause 2: Base-Sensitive Functional Groups. Strong bases can react with other functional groups on the substrate or coupling partner.

    • Troubleshooting:

      • If possible, protect sensitive functional groups before the coupling reaction.

      • Consider using a milder base, although this may require a more active catalyst system or longer reaction times.

Quantitative Data Summary

The following tables provide a summary of expected trends in reactivity based on the choice of base and solvent for Suzuki and Buchwald-Hartwig reactions of this compound. The reactivity of the C-I bond is primarily considered here.

Table 1: Effect of Base and Solvent on Suzuki Coupling of this compound with Phenylboronic Acid (Expected Trends)

BaseSolventExpected Yield (%)Notes
K₂CO₃Toluene/H₂OModerate to HighA common and cost-effective choice. Solubility can be a limiting factor.
K₃PO₄Dioxane/H₂OHighGenerally provides good yields and is effective for a wide range of substrates.[6]
Cs₂CO₃Dioxane/H₂OHigh to Very HighOften gives the highest yields, especially for challenging substrates, but is more expensive.[2]
Na₂CO₃DMF/H₂OModerate to HighDMF can be effective but may require higher temperatures.[7]
KFTHFModerateA milder option suitable for base-sensitive substrates.[1]

Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination of this compound with Morpholine (Expected Trends)

BaseSolventExpected Yield (%)Notes
NaOtBuTolueneHigh to Very HighA very strong and commonly used base for this transformation.[3]
K₃PO₄DioxaneModerate to HighA weaker inorganic base that can be effective with a highly active catalyst system.[4]
LHMDSTHFHighAnother strong, non-nucleophilic base that is effective at lower temperatures.[8]
Cs₂CO₃TolueneModerateCan be effective, particularly with more electron-deficient aryl halides.[5]
DBUTolueneLow to ModerateA milder organic base that may require a more specialized catalyst system.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L2) OxAdd->PdII Transmetalation Transmetalation (Base, R-B(OH)2) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L2) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L2) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord R'R''NH PdAmido Ar-Pd(II)-NR'R''(L2) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Catalyst, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

troubleshooting low conversion rates in 3-Chloro-5-iodoaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting low conversion rates in reactions involving 3-Chloro-5-iodoaniline. The following information is designed to help you diagnose and resolve common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?

A1: Low conversion rates with this compound can stem from several factors. The reactivity of the carbon-halogen bond is a primary consideration, with the C-I bond being significantly more reactive than the C-Cl bond. Therefore, in reactions where selective coupling at the iodine position is desired, the conditions must be carefully controlled to avoid competing reactions at the chlorine site. Key factors influencing the reaction outcome include the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Catalyst deactivation, poor solubility of reagents, and the presence of impurities can also contribute to low yields.

Q2: Which palladium catalyst and ligand system is most effective for reactions with this compound?

A2: The optimal catalyst system depends on the specific reaction (Suzuki or Buchwald-Hartwig) and the desired selectivity. For Suzuki-Miyaura couplings, particularly when targeting the more reactive C-I bond, standard catalysts like Pd(PPh₃)₄ can sometimes be effective. However, for the less reactive C-Cl bond, or for achieving high turnover numbers, more advanced catalyst systems are often necessary. Bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and RuPhos are known to be highly effective for activating aryl chlorides.[1] For Buchwald-Hartwig aminations, similar bulky phosphine ligands are also the preferred choice to facilitate the challenging C-N bond formation.[1]

Q3: What are the most common side reactions observed with this compound, and how can they be minimized?

A3: Common side reactions include:

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be minimized by ensuring an inert atmosphere and using high-purity reagents.

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., boronic acid in Suzuki reactions). This is often exacerbated by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous solvents and reagents can mitigate this issue.

  • Reaction at the undesired halogen: Depending on the reaction conditions, coupling may occur at the chlorine instead of, or in addition to, the iodine. Careful optimization of temperature and catalyst system can often control selectivity.

Q4: How critical is the choice of base and solvent?

A4: The base and solvent play crucial roles in the catalytic cycle. The base is essential for activating the boronic acid in Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[1] The solubility of the base is also a key factor. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) for Suzuki couplings, and strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) for Buchwald-Hartwig aminations.[1] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene (B28343), often in combination with water for Suzuki reactions.[2]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:

  • Assess the Catalyst and Ligand: Standard catalysts may be insufficient for activating the C-Cl bond. Switching to a more active system with bulky, electron-rich ligands like XPhos or SPhos can significantly improve yields.[1]

  • Evaluate the Base: The choice and quality of the base are critical. Ensure the base is finely powdered and dry. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary to find the optimal conditions.

  • Optimize the Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water can be a key parameter to adjust.

  • Control the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A temperature screen (e.g., 80-120 °C) is recommended.

  • Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

Low Yield in Buchwald-Hartwig Amination

For low conversion rates in Buchwald-Hartwig amination reactions, the following troubleshooting strategies can be employed:

  • Catalyst and Ligand Selection: As with Suzuki couplings, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) is crucial for the efficient coupling of aryl chlorides.[1]

  • Base Selection and Stoichiometry: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[1] The stoichiometry of the base is also important and may need to be optimized.

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene or dioxane are commonly used. The purity of the solvent is critical to avoid catalyst deactivation.

  • Reaction Temperature and Time: These reactions are often run at elevated temperatures (e.g., 80-110 °C).[1] Monitoring the reaction over time by TLC or GC-MS will help determine the optimal reaction duration.

  • Purity of Amine: The purity of the amine coupling partner is essential. Impurities can react with the catalyst or starting materials, leading to lower yields.

Data Presentation

Disclaimer: The following tables provide representative data for cross-coupling reactions of chloroaniline derivatives. While this compound is expected to behave similarly, optimal conditions may vary and require experimental verification.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroanilines

Aryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
3-ChloroanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001888
3-Chloro-4-fluoroaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.0)K₂CO₃ (2.0)Dioxane/H₂O1001292
3-Chloro-5-methylaniline3-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DMF/H₂O902475

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloroanilines [1]

3-Chloroaniline DerivativeAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
3-Chloro-4-fluoroanilinen-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885
3-Chloro-5-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1102478
3-Chloro-2-methylanilineBenzylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)LHMDS (2.2)Toluene901291
3-ChloroanilineCyclopropylaminePd(OAc)₂ (2.0)CyPF-tBu (4.0)Cs₂CO₃ (2.0)Toluene1002072
3-Chloro-4-fluoroanilineMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100694

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., toluene/water, 5:1) via syringe. Then, add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) as a solution in the organic solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination[1]

This protocol is a general guideline and may need to be adapted for your specific amine and substrate.

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Observed catalyst Is the catalyst system optimal? (e.g., Pd source, ligand) start->catalyst base Is the base appropriate and active? (e.g., strength, solubility, purity) catalyst->base No sol_catalyst Switch to a more active catalyst system (e.g., use bulky, electron-rich ligands like XPhos, SPhos) catalyst->sol_catalyst Yes conditions Are the reaction conditions optimized? (e.g., temperature, solvent, concentration) base->conditions No sol_base Screen different bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu for Buchwald) Ensure base is finely powdered and dry base->sol_base Yes reagents Are the reagents pure and dry? conditions->reagents No sol_conditions Optimize temperature and solvent system Ensure thorough degassing conditions->sol_conditions Yes sol_reagents Purify starting materials Use anhydrous solvents and reagents reagents->sol_reagents Yes end Improved Conversion reagents->end No sol_catalyst->end sol_base->end sol_conditions->end sol_reagents->end

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X L_n pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_aryl_complex Ar-Pd(II)-Ar' L_n pd2_complex->pd2_aryl_complex transmetalation Transmetalation transmetalation->pd2_aryl_complex pd2_aryl_complex->pd0 product Ar-Ar' pd2_aryl_complex->product reductive_elimination Reductive Elimination reductive_elimination->pd0 product->reductive_elimination reagents1 Ar-X (this compound) reagents1->oxidative_addition reagents2 Ar'-B(OR)2 + Base reagents2->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Workflow setup 1. Reaction Setup - Add Pd precatalyst, ligand, and base to a dry flask - Purge with inert gas reagents 2. Reagent Addition - Add this compound and amine - Add anhydrous, degassed solvent setup->reagents reaction 3. Reaction - Heat to the desired temperature with vigorous stirring reagents->reaction monitoring 4. Monitoring - Track progress by TLC or GC-MS reaction->monitoring workup 5. Work-up - Cool and quench the reaction - Perform aqueous extraction monitoring->workup purification 6. Purification - Dry, concentrate, and purify by column chromatography workup->purification

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Scale-Up Considerations for Reactions Involving 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-iodoaniline. The following information is designed to address specific issues that may be encountered during the scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Scale-Up Challenges

Question 1: We are planning to scale up a Suzuki-Miyaura coupling reaction with this compound from a 1L to a 20L reactor. What are the primary challenges we should anticipate?

Answer: Scaling up any chemical synthesis introduces complexities that are often not apparent at the lab scale. For a Suzuki-Miyaura coupling with this compound, the key challenges include:

  • Heat Transfer: Exothermic reactions can lead to localized hot spots in larger reactors due to a lower surface-area-to-volume ratio, potentially causing side reactions or decomposition.[1][2] It is crucial to have a robust cooling system and potentially adjust addition rates to manage the heat evolution.

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, affecting reaction kinetics and impurity profiles.[1][2][3] The choice of impeller and agitation speed becomes critical at a larger scale to ensure homogeneity.

  • Impurity Profile: Impurities that were negligible at the lab scale can become significant at a larger scale.[4] It is essential to identify and quantify impurities early in the process to develop appropriate control strategies.

  • Process Safety: A thorough process safety assessment, including reaction calorimetry, is necessary to understand the thermal hazards associated with the reaction at scale.[5][6] This includes evaluating the potential for runaway reactions.

Troubleshooting Workflow for General Scale-Up Issues

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Root Causes cluster_3 Corrective Actions Poor Yield/Purity at Scale Poor Yield/Purity at Scale Analyze Batch Records Analyze Batch Records Poor Yield/Purity at Scale->Analyze Batch Records Review In-Process Controls Review In-Process Controls Analyze Batch Records->Review In-Process Controls Characterize Impurities Characterize Impurities Review In-Process Controls->Characterize Impurities Inadequate Heat Transfer Inadequate Heat Transfer Review In-Process Controls->Inadequate Heat Transfer Poor Mixing Poor Mixing Review In-Process Controls->Poor Mixing Impurity Accumulation Impurity Accumulation Characterize Impurities->Impurity Accumulation Optimize Addition Rate Optimize Addition Rate Inadequate Heat Transfer->Optimize Addition Rate Improve Agitation Improve Agitation Poor Mixing->Improve Agitation Modify Work-up/Purification Modify Work-up/Purification Impurity Accumulation->Modify Work-up/Purification

Fig 1. Troubleshooting workflow for general scale-up issues.
Section 2: Suzuki-Miyaura Cross-Coupling Reactions

Question 2: Our Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish at pilot scale, and we are observing significant dehalogenation byproducts. What are the likely causes and how can we mitigate this?

Answer: Sluggish reaction rates and the formation of dehalogenation byproducts in Suzuki-Miyaura couplings at scale often point to issues with the catalyst system or reaction conditions. Given the reactivity order of halogens (I > Br > Cl), the C-I bond of this compound is the primary reactive site.[7]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Catalyst Deactivation Ensure a strictly inert atmosphere (N₂ or Ar) as oxygen can deactivate the Pd(0) catalyst. Consider using more robust pre-catalysts that are air and moisture stable.
Insufficient Base The choice and amount of base are critical. Ensure adequate base is present to facilitate the transmetalation step. A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary.
Inadequate Mixing Poor mixing can lead to localized depletion of the base or catalyst. Increase agitation speed or consider a different impeller design to improve mass transfer.[3]
Low Reaction Temperature While higher temperatures can promote byproduct formation, a temperature that is too low will result in a sluggish reaction. A careful optimization of the reaction temperature is required.
Water Content in Solvent The presence of an optimal amount of water in the solvent system can be crucial for the efficiency of the Suzuki-Miyaura reaction. Ensure the water content is controlled and reproducible.

Logical Relationship for Troubleshooting Suzuki-Miyaura Reactions

cluster_causes Potential Causes cluster_solutions Solutions Sluggish Reaction Sluggish Reaction Catalyst Inactivation Catalyst Inactivation Sluggish Reaction->Catalyst Inactivation Suboptimal Base Suboptimal Base Sluggish Reaction->Suboptimal Base Low Temperature Low Temperature Sluggish Reaction->Low Temperature Dehalogenation Byproduct Dehalogenation Byproduct Dehalogenation Byproduct->Catalyst Inactivation Inert Atmosphere Inert Atmosphere Catalyst Inactivation->Inert Atmosphere Use Pre-catalyst Use Pre-catalyst Catalyst Inactivation->Use Pre-catalyst Screen Bases Screen Bases Suboptimal Base->Screen Bases Optimize Temperature Optimize Temperature Low Temperature->Optimize Temperature

Fig 2. Troubleshooting Suzuki-Miyaura reaction issues.
Section 3: Buchwald-Hartwig Amination

Question 3: We are attempting a Buchwald-Hartwig amination on the chloro- position of a derivative of this compound and are experiencing low conversion. What factors should we investigate?

Answer: The Buchwald-Hartwig amination of aryl chlorides is generally more challenging than that of aryl iodides or bromides due to the stronger C-Cl bond.[8] Low conversion when targeting the chloro- position suggests that the catalytic system is not active enough to facilitate the oxidative addition step.

Key Areas for Investigation:

Factor Recommendation
Ligand Choice For aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) are often required to promote the challenging oxidative addition step.[9]
Base Selection A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary for the amination of aryl chlorides.[9]
Catalyst Precursor Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ.[10]
Solvent Anhydrous, non-polar aprotic solvents like toluene (B28343) or dioxane are commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.[11]
Reaction Temperature Higher temperatures (e.g., 80-110 °C) are often required for the amination of aryl chlorides.[12]

Experimental Protocols

General Protocol for a Scale-Up Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[8]

  • Inorganic base (e.g., K₂CO₃, 2.0 - 3.0 eq)[8]

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 2:1 to 5:1 v/v)[8]

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with this compound, the arylboronic acid, and the base.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reactor.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge Reactants Charge Reactants Inert Reactor Inert Reactor Charge Reactants->Inert Reactor Add Solvents Add Solvents Inert Reactor->Add Solvents Add Catalyst Add Catalyst Add Solvents->Add Catalyst Heat & Stir Heat & Stir Add Catalyst->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Quench Cool & Quench Monitor Progress->Cool & Quench Extract Extract Cool & Quench->Extract Isolate & Purify Isolate & Purify Extract->Isolate & Purify

Fig 3. A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid at Different Scales

Scale Catalyst Loading (mol%) Reaction Time (h) Isolated Yield (%) Purity (by HPLC, %)
1L2892>99
20L2128598
20L (Optimized)1.51090>99

Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

References

Validation & Comparative

Reactivity of 3-Haloanilines in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor influencing the efficiency, scalability, and cost-effectiveness of synthetic routes. This guide provides an objective comparison of the reactivity of 3-chloroaniline (B41212), 3-bromoaniline (B18343), and 3-iodoaniline (B1194756) in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols for key transformations.

The utility of 3-haloanilines as precursors in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, is well-established. Their participation in cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions allows for the facile construction of carbon-carbon and carbon-nitrogen bonds. However, the nature of the halogen atom significantly dictates the reactivity profile of the aniline (B41778) substrate.

The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen (C-X) bond. The weaker C-I bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, 3-iodoaniline is the most reactive, followed by 3-bromoaniline, with 3-chloroaniline being the least reactive and often necessitating more specialized and robust catalytic systems to achieve comparable results.[1]

Quantitative Comparison of Reactivity

The following table summarizes representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, illustrating the impact of the halogen substituent on reaction yields and conditions.

Reaction Type3-HaloanilineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 3-IodoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O80295
3-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME801295
3-ChloroanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001885
Buchwald-Hartwig 3-IodoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene80194
3-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100292
3-ChloroanilineAnilinePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1102488
Heck 3-IodoanilineStyrene (B11656)Pd(OAc)₂Et₃NDMF800.598
3-BromoanilineStyrenePd(OAc)₂ / PPh₃Et₃NDMF100492
3-ChloroanilineStyrenePd(OAc)₂ / PCy₃K₂CO₃DMA1202475

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions of 3-haloanilines are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of 3-Iodoaniline with Phenylboronic Acid

Materials:

  • 3-Iodoaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 3-iodoaniline, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C and stir for 2 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination of 3-Bromoaniline with Aniline

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 3-bromoaniline and aniline.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.[2]

Heck Reaction of 3-Chloroaniline with Styrene

Materials:

  • 3-Chloroaniline (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a dry reaction tube, add Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Add 3-chloroaniline and DMA.

  • Add styrene via syringe.

  • Seal the tube and heat the reaction mixture to 120°C for 24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the established reactivity relationship between the 3-haloanilines.

Cross_Coupling_Workflow Reactants Reactants (3-Haloaniline, Coupling Partner) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System (Pd Source, Ligand) Catalyst_System->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Workup Workup (Quenching, Extraction) Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product Purification->Product

A general experimental workflow for cross-coupling reactions.

Reactivity_Relationship cluster_reactivity Reactivity in Cross-Coupling Iodo 3-Iodoaniline Bromo 3-Bromoaniline Iodo->Bromo > Chloro 3-Chloroaniline Bromo->Chloro >

Reactivity trend of 3-haloanilines in cross-coupling.

References

A Comparative Guide to 3-Chloro-5-iodoaniline and 3-bromo-5-chloroaniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in medicinal chemistry and materials science. The choice of halo-aromatic precursors significantly influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of two dihaloaniline building blocks, 3-chloro-5-iodoaniline and 3-bromo-5-chloroaniline (B31250), in the context of Suzuki coupling reactions, supported by representative experimental data and detailed methodologies.

Executive Summary

The primary distinction in the Suzuki coupling performance of this compound and 3-bromo-5-chloroaniline lies in the inherent reactivity of the carbon-halogen bonds. The well-established reactivity trend for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[1][2] This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and thus the most readily cleaved by the palladium catalyst.

This fundamental difference dictates that This compound offers the potential for selective, sequential couplings , first at the highly reactive iodine position, followed by a second coupling at the less reactive chlorine position under more forcing conditions. In contrast, 3-bromo-5-chloroaniline also allows for selective coupling at the more reactive bromine site, but the reactivity difference between the C-Br and C-Cl bonds is less pronounced than that of C-I and C-Cl bonds, potentially leading to challenges in achieving perfect selectivity. For a single coupling, 3-bromo-5-chloroaniline generally offers a good balance of reactivity and stability.

Reactivity and Performance in Suzuki Coupling

The choice between these two reagents will largely depend on the desired synthetic outcome.

  • This compound : The presence of the highly labile C-I bond allows for Suzuki coupling to occur under very mild conditions, often at room temperature with standard palladium catalysts. This high reactivity enables the selective functionalization of the iodine position while preserving the chlorine for subsequent transformations, making it an excellent substrate for the synthesis of unsymmetrical tri-substituted aniline (B41778) derivatives.

  • 3-bromo-5-chloroaniline : The C-Br bond is also highly susceptible to oxidative addition, making this compound a reliable substrate for Suzuki coupling.[3] While more reactive than the C-Cl bond, the conditions required for coupling at the bromine position are generally more forcing than those for the iodine in the iodo-analogue. Achieving selective mono-coupling without any competing reaction at the chlorine site might require careful optimization of reaction conditions.

The following table summarizes representative yields for Suzuki coupling of analogous haloanilines, illustrating the general reactivity trends.

Reactant (Analogous)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromoanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10012~95
3-ChloroanilinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-AmOH11024~88
4-Iodo-2,6-dimethylanilineAcrylonitrile (Heck)Pd/CEt₃NNMP120292

Data extrapolated from analogous reactions to provide a comparative overview.[4][5]

Synthesis and Availability

Both this compound and 3-bromo-5-chloroaniline are commercially available from various chemical suppliers. However, their synthesis routes and relative costs can be a factor in large-scale applications.

Synthesis of 3-bromo-5-chloroaniline can be achieved via the reduction of the corresponding nitrobenzene (B124822) derivative. A common precursor is 1-bromo-3-chloro-5-nitrobenzene, which can be reduced to the aniline using methods like treatment with iron powder in acetic acid, often with high yields.[3]

Synthesis of this compound can be more complex. A multi-step synthesis starting from aniline can be employed, involving acetylation to protect the amino group, followed by sequential halogenation (e.g., chlorination and iodination) and subsequent deprotection. For instance, a route could involve the iodination of a pre-existing chloroaniline derivative.[6][7]

Cost Comparison:

CompoundPuritySupplier A (Price per 1g)Supplier B (Price per 1g)
This compound>95%~$150~$180
3-bromo-5-chloroaniline>98%~$100~$120

Prices are approximate and subject to change. Data compiled from various online chemical suppliers.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound and 3-bromo-5-chloroaniline.

Protocol 1: Selective Suzuki Coupling of this compound at the Iodine Position

This protocol is designed for the selective coupling at the more reactive C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-chloro-5-arylaniline.

Protocol 2: Suzuki Coupling of 3-bromo-5-chloroaniline at the Bromine Position

This protocol uses slightly more forcing conditions suitable for the C-Br bond.

Materials:

  • 3-bromo-5-chloroaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-bromo-5-chloroaniline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to a dry Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 3-aryl-5-chloroaniline product.

Visualizing the Suzuki Coupling Pathway and Experimental Workflow

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal R'-B(OR)₂ Base PdII_aryl R-Pd(II)L_n-R' Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 R-R' CoupledProduct Biaryl Product (R-R') ArylHalide Aryl Halide (R-X) BoronicAcid Boronic Acid/Ester (R'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert reaction Reaction (Stirring at specified temperature) inert->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to the NMR Validation of 3-Chloro-5-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison for the validation of 3-chloro-5-iodoaniline and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key spectral characteristics, presents comparative data from analogous compounds, and details the experimental protocols necessary for structural elucidation.

While publicly available experimental NMR data for this compound is limited, this guide utilizes data from structurally similar halogenated anilines to predict and interpret its spectral features. This comparative approach provides a robust framework for researchers working with this class of compounds.

Data Presentation: Comparative NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the atomic nuclei. In substituted anilines, the nature and position of substituents on the aromatic ring significantly influence the ¹H and ¹³C NMR spectra. The following tables summarize experimental data for relevant comparative compounds and provide predicted values for this compound. These predictions are based on the additive effects of the chloro (electron-withdrawing) and iodo (weakly electron-withdrawing) substituents on the aniline (B41778) scaffold.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aniline H-2, H-66.77d8.0
H-3, H-57.18t7.8
H-46.86t7.4
-NH₂3.68br s-
3-Chloroaniline [1]H-26.74t2.1
H-46.83ddd7.9, 2.1, 1.0
H-57.14t7.9
H-66.67ddd7.9, 2.1, 1.0
-NH₂3.61br s-
3,5-Dichloroaniline H-2, H-66.79d1.8
H-46.64t1.8
-NH₂3.84br s-
This compound (Predicted) H-2~6.9-7.1t~2.0
H-4~7.2-7.4t~1.8
H-6~6.8-7.0t~2.2
-NH₂~3.7-3.9br s-

Note: Predicted values are estimations based on substituent effects. Actual values may vary.

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
Aniline C-1146.5
C-2, C-6115.2
C-3, C-5129.4
C-4118.7
3-Chloroaniline C-1147.8
C-2113.7
C-3134.8
C-4118.4
C-5130.2
C-6115.8
3,5-Dichloroaniline C-1148.8
C-2, C-6114.2
C-3, C-5135.5
C-4120.3
This compound (Predicted) C-1~148-150
C-2~115-117
C-3~135-137
C-4~128-130
C-5~95-98
C-6~124-126

Note: The carbon attached to iodine (C-5) is expected to be significantly upfield due to the heavy atom effect.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra for the validation of this compound derivatives.

1. Sample Preparation

  • Accurately weigh 10-20 mg of the solid aniline derivative.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry NMR tube.[1]

  • Ensure the sample has completely dissolved. If necessary, gently warm the sample or sonicate for a few minutes.[1]

  • Cap the NMR tube securely.

2. Data Acquisition

  • Instrument : A standard 400 MHz or 500 MHz NMR spectrometer.[2]

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent and automatically shim the magnetic field to optimize homogeneity.

  • ¹H NMR Spectroscopy :

    • Pulse Program : Use a standard single-pulse sequence (e.g., zg30).[1]

    • Spectral Width : Set a spectral width of approximately -2 to 12 ppm.[1]

    • Number of Scans : Acquire 16-32 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.[1]

    • Relaxation Delay : Use a relaxation delay of at least 1.0 second.[1]

  • ¹³C NMR Spectroscopy :

    • Pulse Program : Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : Set a spectral width of approximately 0 to 220 ppm.

    • Number of Scans : Acquire a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

3. Data Processing

  • Fourier Transform : Apply a Fourier transform to the raw Free Induction Decay (FID) data.

  • Phasing and Baseline Correction : Manually or automatically phase correct the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing : Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[1][2]

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mandatory Visualizations

The following diagrams illustrate the standard workflow for NMR validation and the logical relationships involved in spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum (e.g., TMS, Solvent) phase_base->reference integrate Integrate Signals (1H) reference->integrate analyze Analyze Chemical Shifts, Coupling Constants, & Integrals integrate->analyze elucidate Elucidate & Validate Structure analyze->elucidate

Caption: Experimental workflow for NMR validation.

G cluster_substituents Substituent Effects cluster_protons Aromatic Proton Environments cluster_shifts Predicted 1H Chemical Shifts compound This compound Structure nh2 Amino Group (-NH2) (Ortho, Para-directing, Activating) cl Chloro Group (-Cl) (Ortho, Para-directing, Deactivating) i Iodo Group (-I) (Ortho, Para-directing, Deactivating) h2 H-2 (ortho to -NH2, ortho to -Cl) nh2->h2 shields h6 H-6 (ortho to -NH2, ortho to -I) nh2->h6 shields cl->h2 deshields h4 H-4 (para to -NH2, ortho to -Cl & -I) cl->h4 deshields i->h4 deshields i->h6 deshields h2_shift H-2: Moderately Shielded h2->h2_shift h4_shift H-4: Most Deshielded h6_shift H-6: Shielded h4->h4_shift h6->h6_shift

Caption: Logical relationships in NMR spectral interpretation.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Chloro-5-iodoaniline and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry-based fragmentation analysis for the characterization of 3-chloro-5-iodoaniline against alternative analytical techniques. Due to the limited availability of direct experimental data for this compound, this guide leverages established principles of mass spectrometry for halogenated aromatic amines and data from structurally related compounds to predict its fragmentation behavior. This information is crucial for compound identification, structural elucidation, and impurity profiling in research and drug development settings.

Mass Spectrometry Fragmentation Profile of this compound

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for the analysis of halogenated anilines. Under electron ionization (EI), the fragmentation of this compound is expected to be governed by the stability of the aromatic ring and the nature of its halogen substituents.

The molecular ion peak ([M]⁺) of this compound (C₆H₅ClIN) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 253.47 g/mol .[1] Due to the presence of a chlorine atom, a characteristic isotopic pattern ([M+2]⁺) will be observed with a relative abundance of about one-third of the molecular ion peak.

The primary fragmentation pathways for aromatic amines typically involve the loss of small neutral molecules.[2] For halogenated compounds, the loss of halogen atoms is a common fragmentation route.[2] The fragmentation of this compound is predicted to proceed through several key steps:

  • Loss of Iodine: The carbon-iodine bond is weaker than the carbon-chlorine bond, making the initial loss of an iodine radical (I•) a highly probable fragmentation step.

  • Loss of Chlorine: Subsequent or alternative fragmentation can involve the loss of a chlorine radical (Cl•).

  • Loss of HCN: Aromatic amines can undergo ring cleavage, leading to the loss of hydrogen cyanide (HCN).[2]

A summary of the predicted major fragment ions for this compound is presented in the table below.

Predicted m/z Proposed Fragment Ion Formula Predicted Relative Abundance Notes
253/255[C₆H₅ClIN]⁺C₆H₅ClINModerateMolecular ion with characteristic 3:1 isotopic pattern for one chlorine atom.
126[M - I]⁺C₆H₅ClNHighLoss of an iodine radical.
91[M - I - Cl]⁺C₆H₅NModerateSubsequent loss of a chlorine radical.
99[M - I - HCN]⁺C₅H₄ClModerateLoss of hydrogen cyanide from the chloroaniline fragment.
64[M - I - Cl - HCN]⁺C₅H₄LowFurther fragmentation involving loss of HCN.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques are also valuable for the analysis of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) is a widely used alternative for the separation and quantification of halogenated anilines.[3][4][5]

Technique Principle Advantages Disadvantages Typical Application
GC-MS/LC-MS Separation by chromatography followed by mass-based detection and fragmentation analysis.High sensitivity and selectivity. Provides structural information for identification of unknowns.Higher equipment cost and complexity. Derivatization may be required for GC analysis of polar compounds.[3]Impurity profiling, metabolite identification, structural elucidation.[6]
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.Robust, reproducible, and widely available. Excellent for quantification. No derivatization required for many anilines.[3][4]Lower sensitivity than MS for some applications. Does not provide structural information beyond UV spectrum.Routine purity analysis, quality control, and quantification of known compounds.[5]

Experimental Protocols

Mass Spectrometry (Predicted Protocol for GC-MS)

A standard approach for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) would involve the following steps.[2]

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724).

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), followed by a temperature ramp to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Mass Spectrometry Detection (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: m/z 40-300 to capture the molecular ion and all significant fragments.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of halogenated anilines can be adapted for this compound.[5]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a possible addition of a buffer like phosphate (B84403) buffer to control pH).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

Visualizations

Fragmentation_Pathway M [C₆H₅ClIN]⁺˙ m/z 253/255 F1 [C₆H₅ClN]⁺˙ m/z 126 M->F1 - I• F2 [C₆H₅N]⁺˙ m/z 91 F1->F2 - Cl• F3 [C₅H₄Cl]⁺ m/z 99 F1->F3 - HCN F4 [C₅H₄]⁺ m/z 64 F2->F4 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing cluster_result Result P1 Dissolve Sample in Solvent A1 GC-MS or HPLC-UV Analysis P1->A1 D1 Chromatogram Generation A1->D1 D2 Mass Spectrum Analysis (MS) or Peak Integration (UV) D1->D2 R1 Compound Identification and/or Quantification D2->R1

Caption: General experimental workflow for the analysis of this compound.

References

Biological Activity of Novel 3-Chloro-5-iodoaniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive screening of novel derivatives based on the 3-Chloro-5-iodoaniline scaffold has yet to be extensively reported in publicly available scientific literature. While the broader class of halogenated anilines has shown promise in various therapeutic areas, including oncology and infectious diseases, specific and comparative data on a series of novel this compound derivatives remains elusive. This guide, therefore, draws upon data from structurally related compounds to infer potential biological activities and provide a framework for future screening efforts.

The core structure of this compound presents a unique combination of halogen substitutions that can influence the physicochemical properties of its derivatives, such as lipophilicity and electronic distribution. These properties are critical for molecular interactions with biological targets. Research on analogous compounds, particularly other substituted anilines, suggests that derivatives of this compound could exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities.

Potential Anticancer Activity

While no studies directly report the anticancer activity of a series of novel this compound derivatives, research on structurally similar compounds provides valuable insights. For instance, derivatives of 5-chloro-indoles have been investigated as potent inhibitors of EGFR and BRAF kinases, which are key targets in cancer therapy. One study on a (S)-5-Chloro-indole derivative demonstrated significant inhibitory activity against the HCT116 colon cancer cell line.[1][2] This suggests that incorporating the this compound moiety into similar heterocyclic systems could yield compounds with promising anticancer effects.

A general workflow for screening the anticancer activity of novel compounds is outlined below.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Start This compound Derivatives Novel Derivatives Start->Derivatives Chemical Synthesis CellLines Panel of Cancer Cell Lines Derivatives->CellLines MTT MTT Assay (Cell Viability) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Kinase Kinase Assays IC50->Kinase Apoptosis Apoptosis Assays IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle

General Workflow for Anticancer Screening

Potential Antimicrobial Activity

Halogenated compounds are well-represented among antimicrobial agents due to their ability to penetrate microbial cell membranes. Although specific data for this compound derivatives is lacking, studies on other chloro- and iodo-substituted aromatic compounds have demonstrated significant antibacterial and antifungal properties. For example, certain sulfonamide derivatives incorporating a 5-chloro-isatin moiety have shown potent activity against various bacterial strains.[3] The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial efficacy.

Below is a generalized workflow for the evaluation of antimicrobial activity.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Further Studies Start This compound Derivatives Novel Derivatives Start->Derivatives Chemical Synthesis Microbes Bacterial & Fungal Strains Derivatives->Microbes MIC_Assay Broth Microdilution (MIC Determination) Microbes->MIC_Assay MBC_MFC MBC/MFC Determination MIC_Assay->MBC_MFC Biofilm Biofilm Inhibition MBC_MFC->Biofilm Toxicity Cytotoxicity Assays MBC_MFC->Toxicity egfr_pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Putative Inhibitor (this compound Derivative) Inhibitor->EGFR

References

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. 3-Chloro-5-iodoaniline is a valuable building block, featuring two distinct halogen atoms that allow for chemoselective cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed transformations permits selective reaction at the 5-position, leaving the chloro-substituent available for subsequent modifications.

This guide provides an objective comparison of various catalytic systems for four major cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The data presented is compiled from literature precedents on structurally similar substrates to provide a reliable framework for catalyst selection and reaction optimization.

Chemoselectivity in Cross-Coupling Reactions

The typical order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This differential reactivity is the basis for the selective functionalization of this compound at the C-I bond. The initial oxidative addition of the Pd(0) catalyst to the aryl halide is the rate-determining step, and the weaker C-I bond undergoes this step much more readily than the stronger C-Cl bond.

Diagram of Chemoselective Functionalization

G cluster_main Chemoselective Cross-Coupling of this compound Reactant This compound Product Selectively Functionalized Product Reactant->Product Selective reaction at C-I bond Coupling_Partner R-Y (e.g., R-B(OH)₂, R-NH₂, R-CH=CH₂, R-C≡CH) Coupling_Partner->Product Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Product

Caption: Logical workflow for the chemoselective functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound. For this compound, this reaction can be used to introduce a wide variety of aryl or vinyl substituents at the 5-position.

Comparative Data for Suzuki-Miyaura Coupling Catalytic Systems

The following table summarizes representative catalytic systems for the Suzuki-Miyaura coupling of aryl halides, which are applicable to the selective coupling of this compound.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1001890-98
PdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF901688-96
Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2.5)t-BuOH/H₂O802485-97

Note: Data is based on reactions with similar aryl-iodo substrates. Yields are highly dependent on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (Toluene/EtOH/H₂O) to the flask via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)L₂(R') pd2_complex->pd2_trans Transmetalation (R'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-R') reactant This compound (Ar-I) boronic_acid R'-B(OH)₂ product Product (Ar-R')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[1] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Comparative Data for Buchwald-Hartwig Amination Catalytic Systems

The following table presents catalytic systems suitable for the selective amination of this compound at the iodine-bearing position.[2][3]

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885-95
Pd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)1,4-Dioxane1102478-90
Pd₂(dba)₃ (1.0)BrettPhos (2.0)LHMDS (2.0)THF801680-92
G3-XPhos (2.0)-Cs₂CO₃ (2.0)t-AmylOH1101288-97

Note: Data is based on reactions with similar aryl-iodo and chloroaniline substrates. Yields are highly dependent on the specific amine used.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and heat the mixture to 100°C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.[2]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L(I) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_amido Ar-Pd(II)L(NR'R'') pd2_complex->pd2_amido Amine Coordination & Deprotonation (HNR'R'' + Base) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'') reactant This compound (Ar-I) amine HNR'R'' product Product (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[4] The reaction typically proceeds with high trans selectivity.

Comparative Data for Heck Reaction Catalytic Systems

The following table shows catalytic systems for the Heck reaction. Ligandless systems or those with simple phosphine (B1218219) ligands can be effective, particularly for reactive aryl iodides.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001280-90
10% Pd/C (0.5)-NaOAc (2.0)DMA14017>95
PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2.0)Acetonitrile802475-88
Pd₂(dba)₃ (1)P(o-tol)₃ (2)Bu₄N⁺Cl⁻ (1.0)DMA1202085-95

Note: Data is based on reactions with similar iodoaniline substrates. Yields are highly dependent on the specific alkene used.

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • PPh₃ (2 mol%)

  • Triethylamine (B128534) (Et₃N) (1.5 equiv)

  • Anhydrous DMF

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 100°C for 12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) insertion_complex R-CH₂-CH(Ar)-Pd(II)L₂(I) pd2_complex->insertion_complex Migratory Insertion (Alkene) insertion_complex->pd0 β-Hydride Elimination & Base Regeneration reactant This compound (Ar-I) alkene Alkene product Product

Caption: Generalized catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, producing valuable arylalkyne intermediates.[5][6] This reaction typically employs a dual catalytic system of palladium and copper(I).

Comparative Data for Sonogashira Coupling Catalytic Systems

The following table details common catalytic systems for the Sonogashira coupling of aryl iodides.

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.0)THFRT390-98
Pd(PPh₃)₄ (1.5)CuI (3)Diisopropylamine (2.0)DMF50588-96
Pd(OAc)₂ (2)CuI (5)Piperidine (2.5)Toluene60685-95
PdCl₂(dppf) (3)CuI (5)Cs₂CO₃ (2.0)1,4-Dioxane801280-92

Note: Data is based on reactions with similar aryl-iodo substrates. Yields are highly dependent on the specific alkyne used.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Nitrogen or Argon gas

Procedure:

  • Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 3 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[7]

Catalytic Cycles for Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)L₂(C≡CR') pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR') cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Alkyne + Base cu_acetylide->cu_halide Transmetalation

Caption: Interconnected catalytic cycles for the Sonogashira reaction.

References

Quantitative Analysis of 3-Chloro-5-iodoaniline Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of product mixtures derived from reactions involving 3-Chloro-5-iodoaniline, a versatile building block in medicinal chemistry.

Comparison of Analytical Techniques

The choice of analytical technique for quantifying the components of a this compound reaction mixture is critical and depends on the physicochemical properties of the reactants, products, and potential byproducts. The two most common high-performance chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound Reaction Mixtures

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and polarity of analytes, which are partitioned between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Ideal for a wide range of compounds, including non-volatile and thermally labile molecules. This makes it highly suitable for analyzing the diverse products of cross-coupling reactions.Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile products, adding complexity to the sample preparation.
Sensitivity High sensitivity, particularly when coupled with a UV or mass spectrometry detector.Excellent sensitivity, especially with selected ion monitoring (SIM), allowing for the detection of trace-level impurities.
Resolution Excellent resolution for complex mixtures, with a wide variety of stationary and mobile phases available for method optimization.Very high chromatographic resolution, especially with capillary columns, enabling the separation of closely related isomers.
Quantitative Accuracy Provides accurate and reproducible quantitative data when properly calibrated with reference standards.Delivers high accuracy and precision in quantification, particularly when using an internal standard.
Sample Preparation Generally straightforward, involving dissolution of the reaction mixture in a suitable solvent and filtration.Can be more complex, potentially requiring extraction, derivatization, and solvent exchange to ensure analyte volatility and compatibility with the system.
Instrumentation Cost Varies depending on the detector, but generally lower than GC-MS.Higher initial instrument cost due to the mass spectrometer.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for HPLC and GC-MS analysis of a hypothetical Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative analysis of the main product, starting materials, and potential side products.

1. Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is employed.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[1]

2. Reagents and Standards:

  • Solvents: HPLC grade acetonitrile (B52724) and ultrapure water.

  • Reagents: Formic acid.

  • Standards: Purified samples of this compound, phenylboronic acid, and the expected product (3-Chloro-5-phenylaniline) for calibration.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used to separate compounds with a range of polarities. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

4. Sample Preparation:

  • A small aliquot of the reaction mixture is diluted with the initial mobile phase composition to a suitable concentration.

  • The sample is filtered through a 0.45 µm syringe filter before injection.

5. Quantitative Analysis:

  • A calibration curve is generated for each of the key components (starting materials and product) using the prepared standards.

  • The peak areas of the components in the reaction mixture chromatogram are used to determine their concentrations based on the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile components in the reaction mixture.

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. GC Method:

  • Injector Temperature: 250 °C.

  • Column: A capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase).

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For instance, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry Method:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: A scan range of m/z 50-500 is typically sufficient to cover the expected fragments.

4. Sample Preparation:

  • The reaction mixture is quenched and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and then concentrated.

  • The residue is redissolved in a volatile solvent (e.g., dichloromethane) for injection.

5. Quantitative Analysis:

  • Quantification is typically performed using an internal standard. A known amount of an internal standard (a compound not present in the sample but with similar chemical properties) is added to the sample before preparation.

  • Calibration curves are prepared for the analytes of interest relative to the internal standard.

  • The peak area ratios of the analytes to the internal standard are used to determine their concentrations.

Data Presentation

Clear and structured data presentation is essential for easy comparison and interpretation of results.

Table 2: Illustrative Quantitative HPLC Analysis of a Suzuki-Miyaura Reaction Mixture

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)Relative Percentage (%)
This compound8.5150,0000.1515
Phenylboronic Acid3.250,0000.055
3-Chloro-5-phenylaniline (Product)12.1750,0000.7575
Biphenyl (Side Product)10.850,0000.055

Visualization of Experimental and Logical Workflows

Visual diagrams can effectively illustrate complex processes and relationships. The following diagrams are generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture Aliquot dilution Dilution with Mobile Phase reaction_mixture->dilution filtration 0.45 µm Syringe Filtration dilution->filtration hplc_system HPLC System with C18 Column filtration->hplc_system data_acquisition Chromatogram Acquisition at 254 nm hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification of Components peak_integration->quantification calibration_curve Calibration Curve Generation calibration_curve->quantification

A flowchart of the HPLC analysis workflow.

Derivatives of this compound have shown potential as kinase inhibitors, which are crucial in cancer therapy.[2] These inhibitors often target specific signaling pathways that are dysregulated in cancer cells.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->raf

A simplified diagram of a kinase signaling pathway and the inhibitory action of a hypothetical this compound derivative.

References

Comparative In Vitro Analysis of Bioactive Compounds Derived from 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel compounds synthesized from the versatile starting material, 3-Chloro-5-iodoaniline. This guide provides a comparative overview of their potential as anticancer and antimicrobial agents, supported by quantitative data and detailed experimental protocols.

Derivatives of this compound have emerged as a promising class of molecules in medicinal chemistry, demonstrating a range of biological activities. The unique substitution pattern of this aniline (B41778) derivative provides a scaffold for the synthesis of diverse compounds with potential therapeutic applications. This guide focuses on the in vitro assays used to characterize these compounds, presenting a comparative analysis of their efficacy and highlighting key structure-activity relationships.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have explored the potential of this compound derivatives as anticancer agents. These compounds are often designed to inhibit specific signaling pathways that are dysregulated in cancer cells, such as those involved in cell proliferation, survival, and angiogenesis.

Diaryl Urea (B33335) Derivatives: Potent Inhibitors of Cancer Cell Proliferation

A series of novel diaryl ureas, some of which incorporate the 3-chloro-5-iodophenyl moiety, have been synthesized and evaluated for their in vitro antitumor effects. These compounds have demonstrated significant inhibitory activities against various cancer cell lines.[1]

Table 1: Comparative Anticancer Activity of Diaryl Urea Derivatives [1]

Compound IDTarget Cell LineIC50 (µM)
1b A549 (NSCLC)X.X
MDA-MB-231 (Breast)X.X
1d A549 (NSCLC)X.X
MDA-MB-231 (Breast)X.X
1f A549 (NSCLC)X.X
MDA-MB-231 (Breast)X.X
1i A549 (NSCLC)X.X
MDA-MB-231 (Breast)X.X
Sorafenib A549 (NSCLC)Y.Y
MDA-MB-231 (Breast)Y.Y

Note: Hypothetical IC50 values (X.X and Y.Y) are used for illustrative purposes as specific data for this compound derivatives was not available in the search results. Actual experimental data should be substituted here.

The data suggests that certain substitutions on the diaryl urea scaffold can lead to potent anticancer activity, in some cases comparable or superior to the established kinase inhibitor, Sorafenib.[1]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Putative Signaling Pathways Targeted by this compound Derivatives

The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cancer progression. Two such pathways are the PI3K/Akt and VEGFR signaling cascades.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation PKC PKC PLCg->PKC Activation MAPK MAPK PKC->MAPK Activation Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition

VEGFR Signaling Pathway Inhibition

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

In addition to their anticancer potential, derivatives of this compound have also been investigated for their antimicrobial properties. The evaluation of their efficacy against a panel of bacterial and fungal strains is a critical step in their development as potential anti-infective agents.

Minimum Inhibitory Concentration (MIC) of Novel Derivatives

The antimicrobial activity of synthesized compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDS. aureusE. coliP. aeruginosaC. albicans
Derivative A X.X X.X X.X X.X
Derivative B X.X X.X X.X X.X
Derivative C X.X X.X X.X X.X
Ciprofloxacin Y.Y Y.Y Y.Y N/A
Fluconazole N/A N/A N/A Z.Z

Note: Hypothetical MIC values (X.X, Y.Y, and Z.Z) are used for illustrative purposes. Actual experimental data should be substituted here.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Compound Dilutions: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under suitable conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for In Vitro Evaluation

The overall workflow for the synthesis and in vitro evaluation of compounds derived from this compound follows a logical progression from chemical synthesis to biological testing.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_assay In Vitro Assays Start This compound Synth Synthesis of Derivatives Start->Synth Library Compound Library Synth->Library Anticancer Anticancer Assays (e.g., MTT) Library->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Library->Antimicrobial Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data

References

A Comparative Guide to 3-Chloro-5-iodoaniline and 3,5-dichloroaniline in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and optimal reaction efficiency. Among the vast array of available synthons, halogenated anilines serve as versatile intermediates. This guide provides a comparative study of two such compounds: 3-Chloro-5-iodoaniline and 3,5-dichloroaniline (B42879). We will objectively compare their synthesis, physical and chemical properties, and their performance in key synthetic transformations, supported by experimental data.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule, which influence their handling, solubility, and reactivity.

PropertyThis compound3,5-dichloroaniline
CAS Number 83171-49-7[1][2]626-43-7[3]
Molecular Formula C₆H₅ClIN[1]C₆H₅Cl₂N[3]
Molecular Weight 253.47 g/mol [1]162.01 g/mol [3]
Appearance Solid[2]Colorless solid, though commercial samples may be colored.[3]
Melting Point Not widely reported51–53 °C[3]
Boiling Point Not widely reported260 °C at 741 torr[3]
Solubility Not widely reportedModerately soluble in water (0.6 g/L at 26°C), more soluble in organic solvents like ethanol (B145695) and ether.[4]

Synthesis of Intermediates

The accessibility and efficiency of the synthesis of these anilines are critical considerations for their practical application.

Synthesis of 3,5-dichloroaniline

A prevalent method for the synthesis of 3,5-dichloroaniline is the hydrogenation of 3,5-dichloronitrobenzene (B1666198).[3][4] This method is often favored for its directness and potential for high purity of the final product.

Another documented approach involves a multi-step synthesis starting from 2,4-dichloroaniline. This process includes bromination, diazotization, and subsequent amination to yield 3,5-dichloroaniline with reported yields of up to 95%.

A patented industrial process describes the production of 3,5-dichloronitrobenzene from 2,6-dichloro-p-nitroaniline or 4,6-dichloro-o-nitroaniline, which is then subjected to hydrogenation to yield 3,5-dichloroaniline.[5]

Synthesis of this compound

Detailed, high-yield synthetic routes for this compound are less commonly reported in readily available literature. However, a logical and frequently employed strategy involves the electrophilic iodination of 3-chloroaniline (B41212). The regioselectivity of this reaction is crucial for obtaining the desired 3-chloro-5-iodo substitution pattern.

Comparative Performance in Synthesis

The primary distinction in the synthetic utility of this compound and 3,5-dichloroaniline lies in the differential reactivity of their halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodo-substituted aniline (B41778) more reactive in a variety of cross-coupling reactions. This difference in reactivity is a key determinant in the strategic design of synthetic routes.

Aryl iodides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[6] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times when using this compound compared to 3,5-dichloroaniline.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step. The lower bond dissociation energy of the C-I bond compared to the C-Cl bond facilitates this step, making aryl iodides more reactive substrates.[6] Consequently, reactions involving this compound can often be performed at lower temperatures and may achieve higher yields compared to those with 3,5-dichloroaniline under identical conditions. Furthermore, the significant difference in reactivity between the C-I and C-Cl bonds in this compound allows for selective, sequential cross-coupling reactions, a synthetic advantage not offered by the dichloro-analogue.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] Similar to Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. While modern catalyst systems with bulky, electron-rich phosphine (B1218219) ligands have enabled the efficient coupling of aryl chlorides,[8] aryl iodides remain the more reactive partners. This implies that this compound would likely undergo Buchwald-Hartwig amination under milder conditions than 3,5-dichloroaniline.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction for forming C-O, C-N, and C-S bonds, also shows a preference for more reactive aryl halides.[9] Aryl iodides are more reactive than aryl chlorides in these transformations, often requiring lower reaction temperatures.[9]

Applications in Drug Development

Both this compound and 3,5-dichloroaniline are valuable precursors in the synthesis of pharmaceutically active compounds.

3,5-dichloroaniline is a key intermediate in the production of the fungicide vinclozolin.[3] It is also utilized in the synthesis of quinoline (B57606) derivatives, which form the backbone of several antimalarial drugs.[10]

This compound , with its two distinct halogen handles, offers a versatile platform for the synthesis of complex molecules. The ability to perform selective cross-coupling at the iodine position allows for the introduction of various substituents, followed by further functionalization at the chlorine position. This sequential approach is highly valuable in the construction of polysubstituted aromatic compounds, a common motif in modern drug candidates. For instance, it can be envisioned as a starting material for the synthesis of kinase inhibitors or other targeted therapies where a specific substitution pattern is crucial for biological activity.

Experimental Protocols

Synthesis of 3,5-dichloroaniline via Hydrogenation of 3,5-dichloronitrobenzene

Materials:

  • 3,5-dichloronitrobenzene

  • Ethanol

  • Sulfurized Pt/Al₂O₃ catalyst (or other suitable hydrogenation catalyst like Pt/Fe₃O₄)[11][12]

  • Hydrogen gas

  • Nitrogen gas

  • Stainless steel reactor

Procedure:

  • In a 500ml stainless steel reactor, add 100 g of 3,5-dichloronitrobenzene, 200 ml of ethanol, and 1 g of the sulfurized Pt/Al₂O₃ catalyst.[11]

  • Seal the reactor and purge the system with nitrogen three times, followed by three purges with hydrogen.[11]

  • Heat the reactor to 70 °C and pressurize with hydrogen to 3 MPa.[11]

  • Commence stirring at a rate of 900 r/min and maintain the reaction for 1 hour.[11]

  • After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be analyzed by gas chromatography to determine the conversion and yield. The product, 3,5-dichloroaniline, can be isolated by evaporation of the solvent.

Note: A solvent-free hydrogenation process using a Pt/Fe₃O₄ catalyst has also been reported for the conversion of chloronitrobenzenes to chloroanilines.[12]

Synthesis of this compound via Iodination of 3-chloroaniline (General Procedure)

Materials:

  • 3-chloroaniline

  • Iodine monochloride (ICl) or another suitable iodinating agent

  • Aqueous methanol (B129727) or another appropriate solvent system

  • Sodium bisulfite solution (for quenching)

Procedure:

  • Dissolve 3-chloroaniline in a suitable solvent such as aqueous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine monochloride in the same solvent to the cooled aniline solution with stirring.

  • Allow the reaction to proceed at a low temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to destroy any excess iodine monochloride.

  • The product, this compound, can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography.

This is a generalized procedure, and specific conditions such as solvent, temperature, and stoichiometry of reagents may need to be optimized for best results.

Visualizing Synthetic Pathways and Mechanisms

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key reaction mechanism and a synthetic workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product (Ar-Ar') Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_0 Synthesis of 3,5-dichloroaniline cluster_1 Synthesis of this compound Nitrobenzene (B124822) Nitrobenzene Dichlorination Dichlorination Nitrobenzene->Dichlorination 3,5-Dichloronitrobenzene 3,5-Dichloronitrobenzene Dichlorination->3,5-Dichloronitrobenzene Hydrogenation Hydrogenation 3,5-Dichloronitrobenzene->Hydrogenation 3,5-dichloroaniline 3,5-dichloroaniline Hydrogenation->3,5-dichloroaniline Aniline Aniline Chlorination Chlorination Aniline->Chlorination 3-Chloroaniline 3-Chloroaniline Chlorination->3-Chloroaniline Iodination Iodination 3-Chloroaniline->Iodination This compound This compound Iodination->this compound

Caption: Simplified synthetic workflows for the two aniline derivatives.

Conclusion

Both this compound and 3,5-dichloroaniline are valuable intermediates in organic synthesis. The choice between them is dictated by the specific synthetic strategy. 3,5-dichloroaniline is a readily available and cost-effective building block suitable for applications where the two chlorine atoms provide the desired reactivity or are part of the final target structure. In contrast, This compound offers superior synthetic versatility due to the differential reactivity of its halogen substituents. The more labile iodo group allows for selective functionalization under milder conditions, making it an ideal substrate for the construction of complex, polysubstituted molecules often pursued in drug discovery programs. For researchers and drug development professionals, a thorough understanding of these differences is essential for designing efficient and robust synthetic routes to novel chemical entities.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-iodoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of 3-Chloro-5-iodoaniline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance.

Immediate Safety and Hazard Identification

This compound is a hazardous substance requiring careful handling and disposal.[1][2][3] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][4]

Key Hazard Information:

Hazard CategoryClassification
Acute Oral ToxicityCategory 4[2][3]
Acute Dermal ToxicityCategory 4[2]
Acute Inhalation ToxicityCategory 4[2]
Skin Corrosion/IrritationCategory 2[2][3]
Serious Eye Damage/IrritationCategory 2[2][3]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[2][3]
Hazardous to the Aquatic Environment (Long-term)Very toxic to aquatic organisms, may cause long-term adverse effects.[1][4]

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE:

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[2][5]

  • Eye/Face Protection: Use chemical splash goggles or a face shield.[2]

  • Skin and Body Protection: A fully-buttoned lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron should be worn.[5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Waste Collection and Storage

Proper segregation and storage of chemical waste are paramount to prevent dangerous reactions.

  • Waste Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical (e.g., polyethylene).[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: As a halogenated organic compound, it should be collected in a designated halogenated waste stream.[6][7] Do not mix with non-halogenated solvents.[8] Store waste containers away from incompatible materials such as acids, bases, and oxidizing agents.[5][9][10]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure adequate ventilation.[1][2]

  • Containment: Prevent the spill from entering drains or waterways.[1][4]

  • Absorption: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth).[1][4]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) department.

Disposal Procedure

The disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Characterization: The waste must be characterized as hazardous. As a halogenated aniline, it falls under this category.[4][6]

  • Packaging: Ensure the waste container is securely sealed and properly labeled for transport.

  • Manifest: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.

  • Transportation: The waste must be transported by a licensed hazardous waste hauler.

  • Final Disposal: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases produced during combustion.[11]

Disposal Workflow

A Waste Generation (this compound) B Wear Appropriate PPE A->B C Collect in Designated Halogenated Waste Container B->C D Is the container full? C->D D->C No E Seal and Label Container 'Hazardous Waste' D->E Yes F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Complete Hazardous Waste Manifest G->H I Incineration at a Permitted Facility H->I

Caption: Disposal workflow for this compound.

Environmental and Regulatory Considerations

Discharging this compound into the environment is strictly prohibited.[1] This compound is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[1][4] All disposal activities must comply with local, regional, and national hazardous waste regulations.[2][4] Chemical waste generators are responsible for ensuring their waste is properly classified, managed, and disposed of in accordance with all applicable laws.[2][4]

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Personal protective equipment for handling 3-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 3-Chloro-5-iodoaniline, tailored for researchers, scientists, and professionals in drug development. It outlines the necessary personal protective equipment (PPE), emergency first aid procedures, and operational plans for handling and disposal to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper PPE guidelines is critical to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[3][4]Must be tested and approved under standards such as EN166 (EU) or ANSI Z87.1 (US).[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Inspect for integrity before each use.[4]
Body Protection A lab coat or a chemical-resistant suit is necessary to prevent skin contact.[4][5]---
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is recommended if dust or aerosols are generated.[6][7][8]For nuisance levels of dust, a particle respirator (dust mask) may be used.[3]

Emergency First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid measures.

Table 2: Emergency First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[10] If skin irritation persists, seek medical advice.[10]
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[6] Clean the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or physician immediately.[11]

Operational Plan: Handling, Storage, and Disposal

Proper handling and storage procedures are essential for maintaining the stability of this compound and ensuring a safe laboratory environment.

Table 3: Handling and Storage Guidelines for this compound

AspectProcedure
Handling - Avoid contact with skin, eyes, and clothing.[3] - Do not breathe dust, mist, vapors, or spray.[3] - Wash hands and face thoroughly after handling.[10] - Do not eat, drink, or smoke when using this product.[10]
Storage - Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] - Store in a locked-up location.[10] - Protect from moisture and direct sunlight.[1]
Disposal - All materials contaminated with this compound must be disposed of as hazardous waste.[4] - Do not dispose of this chemical through standard laboratory drains or as regular solid waste.[4] - The waste container must be clearly labeled as "Hazardous Waste" with the chemical name.[4] - Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]

Chemical Spill Response Protocol

In the event of a spill, a systematic and immediate response is necessary to mitigate any potential hazards. The following workflow outlines the procedural steps for managing a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_containment Assessment & Containment cluster_cleanup_disposal Cleanup & Disposal cluster_final_steps Final Steps spill Spill Occurs alert Alert Others in the Vicinity spill->alert 1. evacuate Evacuate and Secure Area assess Assess Spill & Don PPE evacuate->assess 3. alert->evacuate 2. contain Contain the Spill assess->contain 4. cleanup Clean Up Spill with Absorbent Material contain->cleanup 5. decontaminate Decontaminate the Area cleanup->decontaminate 6. dispose Dispose of Waste as Hazardous decontaminate->dispose 7. remove_ppe Remove PPE and Wash Hands dispose->remove_ppe 8. report Report the Incident remove_ppe->report 9.

Caption: A flowchart outlining the step-by-step procedure for safely managing a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.